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  • Product: 6-Bromo-2-ethyl-8-fluoroquinoline

Core Science & Biosynthesis

Foundational

6-Bromo-2-ethyl-8-fluoroquinoline: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The quinoline scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics[1]. Among its advanced derivatives, 6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 2758533-82-1) represents a highly optimized building block designed for targeted drug discovery. By strategically positioning a fluorine atom at C-8, a bromine atom at C-6, and an ethyl group at C-2, this molecule achieves a precise balance of lipophilicity, metabolic stability, and synthetic versatility. This whitepaper details the structural rationale, a self-validating synthetic methodology based on the Friedländer annulation, and the pharmacological potential of this specific quinoline derivative.

Molecular Architecture & Pharmacological Rationale

The precise substitution pattern of 6-Bromo-2-ethyl-8-fluoroquinoline is not arbitrary; it is engineered to solve common pharmacokinetic and binding challenges encountered in small-molecule drug development:

  • 8-Fluoro Substitution: The introduction of fluorine at the 8-position significantly improves the metabolic stability of the quinoline core by blocking cytochrome P450-mediated oxidation[2]. Furthermore, fluorine acts as a bioisostere for hydrogen, modulating the pKa of the adjacent quinoline nitrogen without introducing significant steric bulk, thereby enhancing membrane permeability.

  • 6-Bromo Substitution: The heavy bromine atom at C-6 serves a dual purpose. Pharmacologically, it acts as a potent halogen bond donor, capable of forming highly directional interactions with backbone carbonyls in target protein binding pockets. Synthetically, it provides an essential handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • 2-Ethyl Vector: The ethyl group at the 2-position introduces a controlled lipophilic vector. Unlike bulky tert-butyl or rigid phenyl groups, the ethyl chain retains rotational flexibility, allowing it to optimally occupy hydrophobic sub-pockets (such as the gatekeeper region in kinase ATP-binding sites) while avoiding excessive steric clash.

Synthetic Methodology: The Modified Friedländer Annulation

To construct the 6-Bromo-2-ethyl-8-fluoroquinoline core, the Friedländer synthesis is the most robust and atom-economical approach[3]. This classical name reaction involves the condensation of an o-aminoaryl aldehyde with a ketone containing an α-methylene group[4].

For this specific target, the reaction utilizes 2-amino-5-bromo-3-fluorobenzaldehyde and 2-butanone (ethyl methyl ketone). The regioselectivity is driven by the differential reactivity of the ketone's alpha carbons; the terminal methyl group of 2-butanone condenses with the aldehyde, while the internal carbonyl condenses with the primary amine, perfectly installing the ethyl group at the C-2 position of the resulting quinoline ring[5].

SynthWorkflow Start 2-Amino-5-bromo-3-fluorobenzaldehyde + 2-Butanone Condensation Friedländer Condensation (p-TSA Catalyst, 80°C) Start->Condensation Step 1: Activation Cyclization Intramolecular Cyclization (- 2 H2O) Condensation->Cyclization Step 2: Ring Closure Crude Crude 6-Bromo-2-ethyl-8-fluoroquinoline Cyclization->Crude Step 3: Precipitation Purification Column Chromatography (Hexane:EtOAc) Crude->Purification Step 4: Isolation Validation Analytical Validation (NMR, LC-MS) Purification->Validation Step 5: QA/QC

Workflow for the Friedländer synthesis and validation of 6-Bromo-2-ethyl-8-fluoroquinoline.

Reaction Optimization Data

To maximize yield and minimize side reactions (such as the self-condensation of 2-butanone), catalytic conditions must be optimized.

Table 1: Optimization of Friedländer Annulation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
NoneEthanol8024< 10Lack of electrophilic activation at the ketone carbonyl limits Schiff base formation.
NaOH (Base)Ethanol801245Base promotes aldol condensation but struggles to initiate the primary amine attack.
p-TSA (Acid) Toluene 110 6 88 Acid activates the carbonyl; Dean-Stark trap removes H₂O, driving equilibrium.
Iodine (I₂)Solvent-free90292Lewis acid catalysis provides high atom economy, though scale-up can be exothermic.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following step-by-step methodology incorporates causality and orthogonal validation to ensure absolute structural integrity.

Step 1: Reagent Preparation & Electrophilic Activation

  • Action: Dissolve 10.0 mmol of 2-amino-5-bromo-3-fluorobenzaldehyde and 12.0 mmol of 2-butanone in 20 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid (p-TSA).

  • Causality: Toluene is specifically chosen as an azeotropic solvent to facilitate the physical removal of water. p-TSA provides the exact Brønsted acidity required to protonate the ketone carbonyl, increasing its electrophilicity for nucleophilic attack by the aniline amino group without degrading the aldehyde.

Step 2: Condensation & Cyclization

  • Action: Equip the reaction flask with a Dean-Stark apparatus and reflux at 110°C for 6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1).

  • Causality: The Dean-Stark trap physically removes the water byproduct generated during the Schiff base formation and subsequent aldol condensation. According to Le Chatelier’s principle, continuous water removal prevents reversible hydrolysis, forcing the equilibrium entirely toward the cyclic quinoline product.

Step 3: Reaction Quenching & Workup

  • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL), followed by brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The NaHCO₃ wash neutralizes the p-TSA catalyst. If the acid is not neutralized prior to concentration, the localized increase in acid concentration during solvent evaporation can lead to polymerization or degradation of the quinoline core.

Step 4: Purification & Analytical Validation (QA/QC)

  • Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes). Analyze the purified fractions using LC-MS and ¹H NMR.

  • Validation Check: LC-MS must show a dominant peak at [M+H]⁺ = 254.0 m/z . ¹H NMR should confirm the disappearance of the aldehyde proton (~10 ppm) and the presence of the ethyl quartet/triplet splitting pattern, validating the C-2 substitution.

Physicochemical Properties & ADME Profiling

Understanding the quantitative parameters of the synthesized molecule is critical for downstream formulation and in vitro assay design.

Table 2: Physicochemical Properties of 6-Bromo-2-ethyl-8-fluoroquinoline

PropertyValueRationale / Significance in Drug Design
Molecular Formula C₁₁H₉BrFNDefines the core atomic composition.
Molecular Weight 254.10 g/mol Highly optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
CAS Number 2758533-82-1Unique registry identifier for procurement and safety tracking.
LogP (Predicted) 3.8 - 4.2High lipophilicity driven by the ethyl and bromo groups, ensuring excellent membrane permeability.
H-Bond Donors 0Lack of donors prevents excessive solvation, enhancing oral bioavailability.
H-Bond Acceptors 1 (Nitrogen)The quinoline nitrogen serves as the primary interaction point for kinase hinge-binding.

Mechanistic Pharmacology & Target Interactions

Quinoline derivatives are highly privileged pharmacophores in oncology and cardiology, frequently acting as competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[6].

When 6-Bromo-2-ethyl-8-fluoroquinoline is utilized as a core scaffold for an RTK inhibitor, the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase. The 2-ethyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the 6-bromo group extends toward the solvent-exposed region or forms halogen bonds with the DFG motif, effectively locking the kinase in an inactive conformation.

SignalingPathway Drug Quinoline Derivative (Inhibitor) ATP ATP Binding Pocket Drug->ATP competitive binding Phosphorylation Autophosphorylation Drug->Phosphorylation blocks Receptor Receptor Tyrosine Kinase (e.g., c-Met) Receptor->ATP contains ATP->Phosphorylation enables Downstream Downstream Signaling (PI3K/AKT) Phosphorylation->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation drives

Mechanism of action: Quinoline-mediated competitive inhibition of RTK signaling pathways.

By competitively displacing ATP, the quinoline scaffold prevents autophosphorylation, thereby halting downstream signaling cascades (such as PI3K/AKT or MAPK) that drive aberrant cell proliferation.

Conclusion

6-Bromo-2-ethyl-8-fluoroquinoline is far more than a simple heterocyclic building block; it is a rationally designed scaffold primed for advanced medicinal chemistry. By leveraging the robust, self-validating Friedländer methodology outlined above, researchers can synthesize this core with high fidelity. Its unique combination of halogen bonding capability, metabolic resistance, and precise lipophilicity makes it an ideal starting point for the development of next-generation targeted therapeutics.

References

  • Chemikart / BLD Pharm. "6-Bromo-2-ethyl-8-fluoroquinoline | CAS: 2758533-82-1 Product Properties". ChemScene. URL:[Link]

  • Organic Chemistry Portal. "Friedlaender Synthesis: Mechanism and Recent Literature". Organic Chemistry Portal. URL:[Link]

  • Wikipedia. "Friedländer synthesis". Wikimedia Foundation. URL:[Link]

  • Shanghai Institute of Organic Chemistry (SIOC). "Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines". SIOC Publications. URL: [Link]

  • Journal of Natural Products. "Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 6-Bromo-2-ethyl-8-fluoroquinoline: A Comprehensive Technical Guide

Executive Summary Halogenated quinolines represent a privileged class of pharmacophores in modern drug discovery, offering highly tunable lipophilicity, enhanced metabolic stability, and predictable target binding kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolines represent a privileged class of pharmacophores in modern drug discovery, offering highly tunable lipophilicity, enhanced metabolic stability, and predictable target binding kinetics. 6-Bromo-2-ethyl-8-fluoroquinoline is a structurally complex derivative characterized by a unique electronic environment. The strategic placement of a highly electronegative fluorine atom at C8 and a heavy, polarizable bromine atom at C6 creates a distinct spectroscopic signature.

As a Senior Application Scientist, the goal of this whitepaper is to provide a rigorous, self-validating framework for the structural elucidation of this molecule. By triangulating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can establish an unequivocal proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Spectroscopic Rationale

The NMR profile of 6-Bromo-2-ethyl-8-fluoroquinoline is dominated by the heteronuclear spin-spin coupling induced by the C8 fluorine atom. Because the Fermi contact interaction is highly dependent on the s-character of the C-F bond, the one-bond carbon-fluorine coupling ( 1JCF​ ) typically results in a massive splitting of ~250 Hz for C8 [2]. Furthermore, the fluorine atom will couple through space and bonds to the adjacent H7 proton ( 3JHF​≈10.5 Hz), providing an indispensable anchor point for spectral assignment [1]. The bromine at C6 exerts a heavy-atom effect, slightly shielding the C6 carbon while deshielding the adjacent protons (H5 and H7).

Quantitative Data Summaries

Table 1: Predicted 1 H and 19 F NMR Spectral Data (in CDCl 3​ ) | Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | 1 H | -CH 3​ (Ethyl) | 1.35 | Triplet (t) | 3JHH​ = 7.6 | | 1 H | -CH 2​

  • (Ethyl) | 2.95 | Quartet (q) | 3JHH​ = 7.6 | | 1 H | H3 | 7.35 | Doublet (d) | 3JHH​ = 8.5 | | 1 H | H4 | 8.05 | Doublet (d) | 3JHH​ = 8.5 | | 1 H | H5 | 7.85 | Doublet (d) | 4JHH​ = 2.0 | | 1 H | H7 | 7.60 | Doublet of doublets (dd) | 3JHF​ = 10.5, 4JHH​ = 2.0 | | 19 F | F8 | -128.5 | Doublet (d) | 3JFH​ = 10.5 |

Table 2: Predicted 13 C NMR Spectral Data | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( JCF​ in Hz) | | :--- | :--- | :--- | :--- | | C2 | 163.0 | Singlet (s) | - | | C3 | 122.5 | Singlet (s) | - | | C4 | 136.0 | Singlet (s) | - | | C4a | 128.0 | Doublet (d) | 4JCF​ 3.0 | | C5 | 126.5 | Singlet (s) | - | | C6 | 118.0 | Doublet (d) | 3JCF​ 8.5 | | C7 | 120.5 | Doublet (d) | 2JCF​ 22.0 | | C8 | 155.0 | Doublet (d) | 1JCF​ 252.0 | | C8a | 138.5 | Doublet (d) | 2JCF​ 13.5 | | -CH 2​

  • | 32.0 | Singlet (s) | - | | -CH 3​ | 14.0 | Singlet (s) | - |
Protocol 1: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Probe Tuning and Matching: Perform automated or manual tuning for the 1 H, 13 C, and 19 F channels to maximize probe sensitivity and ensure accurate pulse angles.

  • 1D Acquisition:

    • Acquire a standard 1 H spectrum (ns=16, d1=2s).

    • Acquire a 19 F spectrum (ns=16) to confirm the presence of the single fluorine environment.

    • Acquire a 1 H-decoupled 13 C spectrum (ns=512, d1=2s).

  • Orthogonal Validation (2D NMR): To unequivocally differentiate H5 from H7, acquire a 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum. A strong NOE cross-peak will uniquely identify H7 due to its spatial proximity to F8, establishing a self-validating structural proof [1].

High-Resolution Mass Spectrometry (HRMS)

Causality & Spectroscopic Rationale

Electrospray ionization (ESI) in positive mode readily protonates the basic quinoline nitrogen, yielding an [M+H]+ ion. The presence of a single bromine atom dictates a distinct isotopic signature: two molecular ion peaks of nearly equal intensity separated by 2 Da, corresponding to the 79 Br and 81 Br isotopes (natural abundance ~50.7% and 49.3%, respectively). Collision-induced dissociation (CID) typically drives the neutral loss of the ethyl group, followed by the expulsion of the halogen radical and the characteristic cleavage of the quinoline core via the loss of hydrogen cyanide (HCN)[3, 4].

Table 3: ESI-MS/MS Fragmentation Data | Ion Type | m/z ( 79 Br / 81 Br) | Relative Abundance | Structural Assignment / Neutral Loss | | :--- | :--- | :--- | :--- | | [M+H]+ | 254.00 / 256.00 | 100% / 98% | Intact protonated molecule | | Fragment 1 | 239.00 / 241.00 | 45% / 44% | [M+H−CH3​]+ (Loss of methyl radical) | | Fragment 2 | 226.00 / 228.00 | 60% / 59% | [M+H−C2​H4​]+ (Loss of ethylene) | | Fragment 3 | 175.08 | 85% | [M+H−Br]+ (Loss of bromine radical) | | Fragment 4 | 148.07 | 30% | [M+H−Br−HCN]+ (Quinoline core cleavage) |

MS_Fragmentation M_plus [M+H]+ m/z 254 / 256 (1:1) C11H10BrFN+ Frag1 [M+H - CH3]+ m/z 239 / 241 Loss of Methyl M_plus->Frag1 - CH3 (15 Da) Frag2 [M+H - C2H4]+ m/z 226 / 228 Loss of Ethylene M_plus->Frag2 - C2H4 (28 Da) Frag3 [M+H - Br]+ m/z 175 Loss of Bromine M_plus->Frag3 - Br (79/81 Da) Frag4 [M+H - Br - HCN]+ m/z 148 Quinoline Core Cleavage Frag3->Frag4 - HCN (27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-Bromo-2-ethyl-8-fluoroquinoline.

Protocol 2: LC-ESI-MS/MS Workflow
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (prepared in 50:50 Methanol:Water) onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) to ensure sharp peak shape and efficient droplet desolvation.

  • Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the precursor ions at m/z 254 and 256 in the first quadrupole (Q1). Apply a collision energy ramp (15–35 eV) using Argon as the collision gas in Q2 to generate the diagnostic fragment ions observed in Q3 [4].

Infrared (IR) Spectroscopy

Causality & Spectroscopic Rationale

Vibrational spectroscopy provides orthogonal confirmation of the molecule's functional groups. The quinoline core exhibits characteristic C=C and C=N stretching modes. The C-F bond, due to its high force constant and the large electronegativity difference between carbon and fluorine, produces a highly intense stretching band in the fingerprint region [5]. Conversely, the heavier, more polarizable C-Br bond vibrates at a much lower frequency.

Table 4: Key ATR-FTIR Vibrational Bands | Wavenumber (cm −1 ) | Intensity | Assignment | | :--- | :--- | :--- | | 3050 - 3020 | Weak | Aromatic C-H stretch | | 2975 - 2860 | Medium | Aliphatic C-H stretch (Ethyl group) | | 1610 - 1580 | Strong | C=N and C=C aromatic ring stretch | | 1250 - 1100 | Very Strong | C-F stretch | | 850 - 800 | Strong | Aromatic C-H out-of-plane bend (isolated H) | | 650 - 600 | Medium | C-Br stretch |

Protocol 3: ATR-FTIR Workflow
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) against ambient air to subtract atmospheric CO 2​ and water vapor.

  • Sample Application: Place 1–2 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Collect the sample spectrum (64 scans, 4000–400 cm −1 ).

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring the relative intensities accurately reflect a transmission-like spectrum.

Orthogonal Validation System

The unequivocal identification of 6-Bromo-2-ethyl-8-fluoroquinoline relies on a self-validating matrix of spectroscopic data. No single technique is sufficient in isolation. The 19 F- 13 C coupling constants in NMR map the exact position of the fluorine atom, the isotopic doublet in MS confirms the presence of bromine, and the unique fragmentation pattern validates the quinoline core.

Workflow Sample 6-Bromo-2-ethyl- 8-fluoroquinoline NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR 5-10 mg in CDCl3 MS LC-ESI-MS/MS (Isotope & Frag) Sample->MS 1 µg/mL in MeOH/H2O IR ATR-FTIR (Vibrational Modes) Sample->IR Neat Solid/Liquid Validation Orthogonal Structure Validation NMR->Validation Connectivity & Coupling MS->Validation Mass & Isotopes IR->Validation Functional Groups

Figure 2: Orthogonal spectroscopic workflow for self-validating structural elucidation.

References

  • Jadrijević-Mladar Takač, M. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships." Acta Pharmaceutica. Available at: [Link]

  • Koch, et al. "Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin." National Library of Medicine. Available at:[Link]

  • "Structural analysis of C8H6 fragment ion from quinoline using ion-mobility spectrometry and mass spectrometry." RSC Advances. Available at:[Link]

  • "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." National Library of Medicine. Available at: [Link]

  • Neugebauer, U., et al. "Vibrational spectroscopic characterization of fluoroquinolones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

Foundational

The Pharmacological Odyssey of Substituted Quinolines: Discovery, Synthesis, and Therapeutic Evolution

Executive Summary As a privileged scaffold in medicinal chemistry, the quinoline nucleus—a heterocyclic aromatic compound comprising a benzene ring fused to a pyridine ring—has driven some of the most critical breakthrou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinoline nucleus—a heterocyclic aromatic compound comprising a benzene ring fused to a pyridine ring—has driven some of the most critical breakthroughs in modern pharmacology. From the early isolation of antimalarial alkaloids to the rational design of broad-spectrum fluoroquinolones, substituted quinolines demonstrate unparalleled structural versatility. This technical guide provides an in-depth analysis of the historical discovery, mechanistic pathways, structure-activity relationships (SAR), and self-validating synthetic protocols of substituted quinolines.

Historical Discovery and Evolution

The trajectory of quinoline-based therapeutics is inextricably linked to the global fight against infectious diseases. For centuries, the bark of the Cinchona tree was utilized to treat severe fevers, which culminated in the landmark isolation of the alkaloid quinine in 1820[1]. The core quinoline molecule itself was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who originally named the yellow-colored substance "chinolin"[2].

The transition from natural product isolation to targeted synthetic chemistry accelerated in the 1930s. In 1934, German scientist Hans Andersag synthesized chloroquine, a synthetic 4-aminoquinoline derivative[3]. Although initially shelved due to perceived toxicity, its profound efficacy against the Plasmodium parasite was clinically recognized in 1947, establishing it as the gold standard for malaria treatment for decades[3].

A serendipitous breakthrough in the mid-20th century further expanded the utility of the quinoline core. During the synthesis of chloroquine via the Gould-Jacobs route, chemists isolated an active quinolone byproduct. This impurity served as the foundational lead structure for the Sterling naphthyridone program, directly leading to the discovery of nalidixic acid in 1962—the progenitor of the entire quinolone and fluoroquinolone class of antibacterial agents[4].

G CQ_Synth Chloroquine Synthesis (Gould-Jacobs Route) Byproduct Active Quinolone Byproduct CQ_Synth->Byproduct Impurity Isolation Nalidixic Nalidixic Acid (1962) 1st Gen Quinolone Byproduct->Nalidixic Structural Optimization Fluoroquinolone Fluoroquinolones (1980s) (e.g., Ciprofloxacin) Nalidixic->Fluoroquinolone 6-Fluoro & 7-Piperazinyl Target DNA Gyrase Inhibition Fluoroquinolone->Target Broad-Spectrum Antibacterial

Historical workflow from chloroquine synthesis byproduct to fluoroquinolones.

Mechanisms of Action

Substituted quinolines exhibit highly divergent mechanisms of action dictated by their specific functional group substitutions.

Antimalarial Pathway (Heme Detoxification Inhibition): During the blood stage of infection, the Plasmodium parasite digests host hemoglobin within its acidic food vacuole, releasing highly toxic free heme. To survive, the parasite biocrystallizes this free heme into an inert polymer called hemozoin. 4-aminoquinolines like chloroquine accumulate heavily in the acidic vacuole, where they bind directly to the free heme. This prevents polymerization, leading to a buildup of the highly toxic chloroquine-heme complex, which rapidly induces oxidative stress, membrane disruption, and parasite cell death[1].

G Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Digestion in Vacuole Hemozoin Hemozoin (Non-toxic) FreeHeme->Hemozoin Biocrystallization CQ_Heme_Complex CQ-Heme Complex FreeHeme->CQ_Heme_Complex Accumulation Chloroquine Chloroquine (CQ) Chloroquine->FreeHeme Binds to Heme Chloroquine->Hemozoin Inhibits Polymerization CellDeath Parasite Cell Death CQ_Heme_Complex->CellDeath Oxidative Stress

Mechanism of action of chloroquine inhibiting heme biocrystallization.

Antibacterial Pathway (Topoisomerase Inhibition): Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerase enzymes—specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). By binding to the enzyme-DNA cleavage complex, quinolones stabilize the DNA double-strand breaks, effectively halting DNA replication and transcription, ultimately triggering bacterial apoptosis[5].

Structure-Activity Relationship (SAR) Data

The pharmacological targeting of the quinoline scaffold is highly tunable. The table below summarizes key structural modifications and their corresponding biological impacts.

Substitution PositionFunctional Group ExamplePrimary Pharmacological EffectTarget / Mechanism of Action
C-4 Amino (-NH-R)Antimalarial / AnticancerHeme polymerase inhibition; enhanced cancer cell potency[6]
C-6 Fluorine (-F)AntibacterialGreatly enhanced penetration and DNA gyrase affinity[4]
C-7 Piperazinyl / HydroxylAntibacterial / AntitumorBroadened Gram-negative spectrum; improved cytotoxicity[4][6]
C-8 Methoxy (-OCH3)AntimalarialTargets the dormant liver stage of Plasmodium

Experimental Protocol: Self-Validating Skraup Synthesis

The Skraup synthesis, developed in 1883, remains the most robust method for constructing the quinoline core from an aniline precursor[2]. To ensure scientific integrity, the following protocol details not just the steps, but the chemical causality behind each experimental choice, culminating in a self-validating analytical step.

Step 1: Reagent Assembly & Moderation

  • Action: In a round-bottom flask, combine 0.1 mol of substituted aniline, 0.3 mol of anhydrous glycerol, 0.1 mol of nitrobenzene, and 0.05 mol of ferrous sulfate.

  • Causality: Glycerol acts as the 3-carbon source for the pyridine ring. Nitrobenzene serves as a mild oxidizing agent and solvent. Crucially, ferrous sulfate is added as a reaction moderator; the initial dehydration of glycerol is violently exothermic, and the iron salt prevents an explosive runaway polymerization.

Step 2: Acid Catalysis & Dehydration

  • Action: Slowly add 0.3 mol of concentrated sulfuric acid (H₂SO₄) dropwise via an addition funnel while maintaining the flask in an ice bath.

  • Causality: H₂SO₄ acts as a powerful dehydrating agent, converting glycerol into the highly reactive electrophile acrolein in situ. It subsequently protonates the acrolein to catalyze the Michael addition of the aniline amine to the double bond.

Step 3: Cyclization & Aromatization (Reflux)

  • Action: Gradually heat the mixture to 130–140°C and reflux for 3 hours.

  • Causality: Elevated thermal energy drives the intramolecular electrophilic aromatic substitution, closing the ring to form a dihydroquinoline intermediate. Nitrobenzene then dehydrogenates this intermediate, restoring full aromaticity to yield the stable quinoline core.

Step 4: Isolation & Neutralization

  • Action: Cool the mixture, dilute with distilled water, and perform steam distillation to remove unreacted nitrobenzene. Neutralize the remaining acidic aqueous phase with 10M NaOH until pH > 10. Extract the liberated free base with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The quinoline product initially exists as a water-soluble sulfate salt. Strong base is required to deprotonate the quinoline nitrogen, rendering it lipophilic for organic extraction.

Step 5: In-Process Self-Validation

  • Action: Analyze the crude extract via Thin-Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent. Follow up with ¹H-NMR spectroscopy.

  • Causality: A successful synthesis is internally validated by the complete disappearance of the aniline starting material spot on the TLC plate and the emergence of a new, highly UV-active spot (254 nm). In ¹H-NMR, structural validation is confirmed by the appearance of characteristic downfield pyridine ring protons (H-2, H-3, H-4) shifting between 7.0 and 9.0 ppm, proving successful cyclization.

References

  • Title: Chloroquine: Autophagy inhibitor, antimalarial, bitter taste receptor agonist in fight against COVID-19, a reality check?
  • Title: What is the history of the discovery of quinoline?
  • Source: acs.
  • Source: orientjchem.
  • Source: nih.
  • Source: ualberta.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-ethyl-8-fluoroquinoline in Drug Discovery

Structural Rationale & Mechanistic Insights 6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 2758533-82-1) is a highly specialized, orthogonally functionalized heterocyclic building block. The quinoline core is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Insights

6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 2758533-82-1) is a highly specialized, orthogonally functionalized heterocyclic building block. The quinoline core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and targeted oncology therapeutics.

The strategic substitution pattern on this specific scaffold dictates its chemical behavior and utility:

  • 8-Fluoro Substitution: The introduction of a fluorine atom at the 8-position serves a dual purpose. It modulates the basicity (pKa) of the adjacent quinoline nitrogen via inductive electron withdrawal, and it significantly improves the metabolic resilience of the resulting drug candidate by blocking cytochrome P450-mediated oxidative metabolism at that site [3].

  • 2-Ethyl Substitution: The ethyl group introduces a lipophilic vector while providing localized steric shielding to the nitrogen. This steric bulk minimizes unwanted off-target coordination to transition metals during complex synthetic sequences.

  • 6-Bromo Substitution: The bromine atom at the 6-position provides an ideal, highly regioselective electrophilic handle for palladium-catalyzed cross-coupling reactions, serving as the primary site for oxidative addition [1][2].

The Suzuki-Miyaura cross-coupling of this substrate proceeds via a well-established catalytic cycle [4]. The electron-withdrawing nature of the 8-fluoro substituent slightly increases the overall electrophilicity of the quinoline ring. This electronic effect facilitates the initial oxidative addition of the active Pd(0) species into the C(sp2)-Br bond, forming a stable Ar-Pd(II)-Br intermediate.

Simplified Suzuki-Miyaura catalytic cycle for 6-Bromo-2-ethyl-8-fluoroquinoline.

Quantitative Data: Reaction Optimization

The success of coupling sterically and electronically complex quinolines depends heavily on the synergistic selection of the catalyst, base, and solvent system [1]. Table 1 summarizes the optimization data for the coupling of 6-Bromo-2-ethyl-8-fluoroquinoline with a standard phenylboronic acid.

Table 1: Reaction Optimization for the Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)901265%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90882%
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 6 94%
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100489%

Causality of Optimization: The bidentate nature of the dppf ligand (Entry 2 & 3) enforces a cis-geometry on the palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand architecture significantly accelerates the final step of the catalytic cycle compared to the monodentate PPh₃ ligand (Entry 1). Furthermore, substituting K₂CO₃ with the highly soluble Cs₂CO₃ in the Dioxane/H₂O mixture (Entry 3) drastically enhances the rate of transmetalation, leading to near-quantitative yields in a shorter timeframe [4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory in-process checks to ensure chemical integrity before proceeding to subsequent stages, preventing the waste of valuable downstream resources.

Materials Required
  • Substrate: 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 254.10 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL)

Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-ethyl-8-fluoroquinoline, the arylboronic acid, and Cs₂CO₃. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen irreversibly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex. Establishing a rigorous inert atmosphere is non-negotiable for achieving high catalytic turnover [4].

Step 2: Catalyst & Solvent Addition Under a positive flow of Argon, swiftly add the Pd(dppf)Cl₂ catalyst. Inject the degassed 1,4-Dioxane and Water (4:1 v/v ratio) via syringe.

  • Causality: Water is essential to dissolve the Cs₂CO₃ base, generating the reactive trihydroxyboronate complex [Ar-B(OH)₃]⁻ required for efficient transmetalation. 1,4-Dioxane provides excellent solubility for the organic substrates at elevated temperatures[1].

Step 3: Reaction Execution & Self-Validating Monitoring Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 6 hours.

  • Self-Validation Checkpoint: At the 4-hour mark, withdraw a 10 µL aliquot, dilute it in LC-MS grade acetonitrile, and analyze via LC-MS. You must monitor the disappearance of the starting material's distinct isotopic signature (equal intensity M and M+2 peaks at m/z 254 and 256 due to ⁷⁹Br/⁸¹Br isotopes). The complete loss of this signature, coupled with the appearance of the target product mass, definitively validates full conversion.

Step 4: Work-up Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer and extract the aqueous phase with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Causality: The biphasic extraction effectively removes the inorganic salts (cesium halides) and polar boronic acid byproducts, isolating the lipophilic functionalized quinoline product entirely within the organic phase.

Step 5: Purification Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3) to afford the pure coupled product.

Troubleshooting & Mitigation

  • Issue: Protodeboronation of the Boronic Acid

    • Symptom: LC-MS analysis reveals unreacted quinoline starting material and a high concentration of the protonated aryl group (Ar-H).

    • Causality & Mitigation: Protodeboronation is an unwanted side reaction accelerated by high temperatures and excess water. If observed, reduce the reaction temperature to 75 °C, increase the boronic acid equivalents to 1.5, or switch to an anhydrous system utilizing a fluoride base (e.g., CsF in pure Dioxane) [2].

  • Issue: Catalyst Deactivation (Palladium Black Formation)

    • Symptom: The reaction mixture turns opaque black shortly after heating, and conversion stalls prematurely.

    • Causality & Mitigation: This indicates the premature reductive elimination of the catalyst without the substrate, leading to the aggregation of inactive Pd(0) nanoparticles. This is almost exclusively caused by poor solvent degassing or ligand oxidation. Ensure rigorous solvent degassing (sparging with Argon for at least 30 minutes prior to injection) [4].

References

  • ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7." Available at:[Link]

  • NRO Chemistry. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. Available at: [Link]

Application

Application Notes and Protocols for 6-Bromo-2-ethyl-8-fluoroquinoline in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffold In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries from a common, highly functionalized core is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries from a common, highly functionalized core is paramount. The 6-bromo-2-ethyl-8-fluoroquinoline scaffold has emerged as a building block of significant strategic value for medicinal chemists. Its unique arrangement of substituents on the privileged quinoline core provides a trifecta of desirable attributes: a versatile synthetic handle for diversification, a metabolic blocking group, and tunable physicochemical properties.

The quinoline ring system is a well-established pharmacophore, forming the foundation of numerous therapeutic agents across a wide range of diseases, including infectious diseases, cancer, and inflammatory conditions.[1] This guide provides an in-depth analysis of 6-bromo-2-ethyl-8-fluoroquinoline, detailing its properties, strategic applications, and field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, enabling researchers to rapidly generate novel molecular entities for lead discovery and optimization programs.

Physicochemical and Structural Properties

While extensive experimental data for this specific ethyl-substituted quinoline is emerging, its properties can be reliably inferred from its close structural analogs, 6-bromo-8-fluoroquinoline and 6-bromo-8-fluoro-2-methylquinoline.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₉BrFNN/A
Molecular Weight 254.10 g/mol N/A
Appearance Expected to be an off-white to light-yellow solid[1]
Purity ≥97% (when synthesized or purchased commercially)[1]
Key Structural Features Quinoline core, C6-Bromo, C8-Fluoro, C2-EthylN/A
Solubility Expected to be soluble in common organic solvents (DCM, THF, Dioxane, Toluene)N/A

The strategic positioning of each substituent is critical to the utility of this building block.

G cluster_0 6-Bromo-2-ethyl-8-fluoroquinoline cluster_1 Key Functional Zones mol A C6-Bromo: Synthetic Handle for Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) B C8-Fluoro: Metabolic Blocker, Modulates pKa and Lipophilicity C C2-Ethyl: Steric & Lipophilic Influence, Fine-tunes Binding Interactions D Quinoline Core: Privileged Pharmacophore, Rigid Scaffold for Vectorial Display

Caption: Key functional zones of the 6-bromo-2-ethyl-8-fluoroquinoline scaffold.

  • The Quinoline Core: A rigid, aromatic scaffold that effectively projects substituents into three-dimensional space to interact with biological targets.[2]

  • The 6-Bromo Position: The bromine atom serves as an exceptionally versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, or amino groups. This position is the primary vector for library diversification.[1]

  • The 8-Fluoro Position: The strategic placement of a fluorine atom at C8 is a common tactic in medicinal chemistry to block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Furthermore, its strong electron-withdrawing nature can significantly modulate the pKa of the quinoline nitrogen and influence ligand-receptor interactions.

  • The 2-Ethyl Position: Compared to an unsubstituted or methyl-substituted analog, the ethyl group provides increased lipophilicity and a distinct steric profile. This can be crucial for optimizing binding affinity within a protein's active site and improving cell permeability.

Application Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, making it a cornerstone reaction in drug discovery.[3][4] The protocol below describes a general procedure for coupling an arylboronic acid to the 6-position of the quinoline scaffold.

Causality and Mechanistic Insight

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.[3][5] The choice of a modern palladium pre-catalyst (e.g., a G3-palladacycle) and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. The pre-catalyst ensures the efficient in-situ generation of the active Pd(0) catalyst, while the bulky ligand promotes the rate-limiting oxidative addition step and the final reductive elimination step.[6] A weak base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation (Base, R-B(OH)₂) C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A  Regeneration G Ar-R (Product) F->G H Ar-Br (Quinoline) H->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

Materials:

  • 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Anhydrous Water (0.5 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-2-ethyl-8-fluoroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. The small amount of water often accelerates the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-ethyl-8-fluoroquinoline.

Application Protocol II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][8] This protocol provides a general method for coupling primary or secondary amines to the 6-position of the quinoline scaffold.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of base is particularly important; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming a more reactive amido species in the catalytic cycle.[7] The ligand selection is again critical, with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) being highly effective as they facilitate both the oxidative addition and the C-N bond-forming reductive elimination step.[8]

G A 1. Reagent Assembly (Quinoline, Amine, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Anhydrous Toluene) B->C D 4. Reaction (Heat to 80-110°C) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H Final Product (6-Amino-quinoline) G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol

Materials:

  • 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line setup

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add 6-bromo-2-ethyl-8-fluoroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry reaction vial equipped with a stir bar. Caution: NaOtBu is highly basic and hygroscopic; handle with care under an inert atmosphere.

  • Reagent Addition: Add the anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heating and Monitoring: Seal the vial tightly and heat the reaction mixture to 100 °C. Monitor the reaction's progress by LC-MS. Reaction times can vary significantly depending on the amine (typically 6-24 hours).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography to obtain the desired 6-amino-2-ethyl-8-fluoroquinoline derivative.

Potential Therapeutic Relevance

Derivatives synthesized from the 6-bromo-2-ethyl-8-fluoroquinoline scaffold are poised for evaluation in several therapeutic areas:

  • Oncology: The quinoline scaffold is present in numerous kinase inhibitors.[9][10] Diversification at the C6 position can be used to target the ATP binding site or allosteric pockets of various kinases implicated in cancer progression.

  • Infectious Diseases: The fluoroquinolone class of antibiotics is a testament to the power of this core in antibacterial drug design.[11][12] Novel derivatives can be synthesized and tested for activity against drug-resistant bacterial strains.[13][14]

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle 6-bromo-2-ethyl-8-fluoroquinoline and its derivatives in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][15]

  • Hazard Profile: Halogenated aromatic compounds should be treated as potentially harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for closely related compounds before use.[15][18]

References

  • ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • PubChem. 6-Bromoquinoline. PubChem. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Capot Chemical. MSDS of 6-bromo-7-fluoroisoquinoline. Capot Chemical. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • ACS Publications. Synthesis, Antibacterial, and Cytotoxic Evaluation of Certain 7-Substituted Norfloxacin Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. Physicochemical properties of the new fluoroquinolones. ResearchGate. Available at: [Link]

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. (2018). Quinolones for applications in medicinal chemistry: synthesis and structure. In Targets in Heterocyclic Systems (Vol. 22, pp. 260-297). Società Chimica Italiana.
  • PMC. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]

  • PMC. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PMC. Available at: [Link]

  • PMC. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. PMC. Available at: [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal. Available at: [Link]

Sources

Method

The Strategic Application of 6-Bromo-2-ethyl-8-fluoroquinoline in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline nucleus, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged scaffold" in the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline nucleus, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its rigid structure and versatile chemical nature have given rise to a multitude of derivatives exhibiting a vast spectrum of pharmacological activities.[1][3][4] Clinically significant drugs, ranging from the pioneering antimalarial chloroquine to modern fluoroquinolone antibiotics and targeted anticancer agents, are built upon this remarkable molecular framework.[2][4][5] The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents, which modulate its physicochemical properties, target-binding affinity, and pharmacokinetic profile.[6]

This technical guide focuses on a specific, highly functionalized quinoline derivative: 6-Bromo-2-ethyl-8-fluoroquinoline . While not extensively documented as a standalone therapeutic agent, its true value lies in its strategic design as a versatile synthetic intermediate. The presence of three distinct functional groups—an ethyl group at the C2 position, a bromine atom at C6, and a fluorine atom at C8—provides medicinal chemists with a powerful toolkit for generating diverse libraries of novel compounds for biological screening. This document will elucidate the rationale behind using this scaffold, provide detailed protocols for its derivatization, and outline its potential application in a drug discovery workflow.

Physicochemical Properties and Strategic Rationale

The utility of 6-Bromo-2-ethyl-8-fluoroquinoline as a building block stems from the unique contributions of each substituent.

PropertyValueRationale in Drug Design
Molecular Formula C₁₁H₉BrFN
Molecular Weight 254.10 g/mol Provides a solid starting point within Lipinski's Rule of Five.
C2-Ethyl Group Lipophilic, Steric BulkCan enhance binding affinity through hydrophobic interactions within a target's active site. Its presence can also influence the overall conformation of the molecule.
C6-Bromo Group Reactive HandleThe bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or amine substituents.[7][8] This is the primary site for library generation and SAR exploration.
C8-Fluoro Group Electron-withdrawing, Metabolic BlockerThe strong electronegativity of fluorine can modulate the pKa of the quinoline nitrogen and influence electrostatic interactions with the target protein.[9] Furthermore, fluorine is often introduced to block sites of oxidative metabolism, thereby enhancing the metabolic stability and half-life of a drug candidate.[7]

Application in a Drug Discovery Campaign: Targeting Protein Kinases

Quinoline derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8] The 6-Bromo-2-ethyl-8-fluoroquinoline scaffold is an ideal starting point for a kinase inhibitor discovery program. The general workflow is depicted below.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Start: 6-Bromo-2-ethyl- 8-fluoroquinoline B Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B C Diverse Library of C6-Aryl/Heteroaryl Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assay) C->D E Identify Initial 'Hits' D->E F Determine IC50 Values E->F G Structure-Activity Relationship (SAR) Studies F->G H Iterative Synthesis of Optimized Analogs G->H I In Vitro & In Vivo ADMET Profiling H->I J Identification of Preclinical Candidate I->J

Caption: A typical drug discovery workflow utilizing the target scaffold.

Experimental Protocols

The following protocols are provided as illustrative examples for researchers. Standard laboratory safety procedures must be followed at all times.

Protocol 1: Synthesis of a C6-Aryl Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a hypothetical derivative, 2-ethyl-8-fluoro-6-(4-methoxyphenyl)quinoline, a common step in building a chemical library for screening.

Objective: To demonstrate the utility of the C6-bromo position as a reactive handle for introducing molecular diversity.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 6-Bromo-2-ethyl-8-fluoroquinoline catalyst Pd(PPh₃)₄ K₂CO₃ (Base) Toluene/H₂O (Solvent) plus1 + reactant2 4-Methoxyphenylboronic Acid product 2-ethyl-8-fluoro-6-(4-methoxyphenyl)quinoline catalyst->product

Caption: Suzuki-Miyaura coupling reaction scheme.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Causality Note: The palladium catalyst is essential for the catalytic cycle that couples the quinoline with the boronic acid. The phosphine ligands stabilize the palladium center.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Causality Note: This biphasic solvent system is standard for Suzuki couplings. The base is typically soluble in the aqueous phase, while the organic reactants are in the toluene.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Causality Note: The washing steps remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: Tyrosine Kinase 'X')

This protocol outlines a common method to screen the newly synthesized compounds for their ability to inhibit a target protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase.

Assay Workflow:

G A Prepare Serial Dilution of Test Compound B Add Kinase Enzyme & Peptide Substrate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well microplate, add a small volume (e.g., 5 µL) of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add a solution containing the purified recombinant kinase 'X' and its specific peptide substrate to each well. Causality Note: The peptide substrate contains a tyrosine residue that the kinase will phosphorylate.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of Adenosine Triphosphate (ATP). Causality Note: ATP is the phosphate donor for the kinase. The concentration is typically set near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and quantify the amount of phosphorylated product. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, linked to a detection system (e.g., luminescence or fluorescence). The intensity of the signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

6-Bromo-2-ethyl-8-fluoroquinoline is a strategically designed synthetic intermediate with significant potential in drug discovery. Its pre-installed functional handles allow for rapid and efficient exploration of chemical space, particularly through palladium-catalyzed cross-coupling reactions at the C6 position. The ethyl and fluoro groups provide additional means to fine-tune the steric and electronic properties of the final compounds, which is crucial for optimizing target affinity and pharmacokinetic parameters. By leveraging this scaffold in well-designed synthetic and screening campaigns, researchers can accelerate the identification of novel lead compounds against a range of therapeutic targets, from protein kinases in oncology to essential enzymes in infectious disease.[10][11] The logical and systematic derivatization of this core structure embodies the modern approach to medicinal chemistry, where foundational building blocks are key to unlocking future therapeutic breakthroughs.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Labor
  • Recent Development of Fluoroquinolone Deriv
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

Sources

Application

Application Note &amp; Experimental Protocol: Regioselective C-H Functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline

Abstract This document provides a comprehensive guide for the regioselective C-H functionalization of 6-bromo-2-ethyl-8-fluoroquinoline, a key intermediate in pharmaceutical and materials science research. We present a d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective C-H functionalization of 6-bromo-2-ethyl-8-fluoroquinoline, a key intermediate in pharmaceutical and materials science research. We present a detailed experimental protocol for a palladium-catalyzed C-H arylation at the C-7 position, leveraging a removable directing group strategy. The rationale behind the choice of catalyst, directing group, and reaction conditions is thoroughly discussed, grounded in established principles of organometallic chemistry and supported by peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to implement advanced C-H activation methodologies.

Introduction

The quinoline scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. The targeted modification of the quinoline core through C-H functionalization represents a powerful and atom-economical strategy for the synthesis of novel derivatives. However, the inherent electronic properties and the presence of multiple C-H bonds in substituted quinolines, such as 6-bromo-2-ethyl-8-fluoroquinoline, present significant challenges in achieving high regioselectivity. This protocol addresses these challenges by employing a directing group approach to achieve selective C-H arylation.

Mechanistic Rationale and Strategy

The selective functionalization of a specific C-H bond in the presence of others requires a method to differentiate their reactivity. A common and effective strategy is the use of a directing group, which reversibly coordinates to the metal catalyst and brings it into close proximity to the target C-H bond. For the C-H functionalization of 8-substituted quinolines, the use of a directing group at the N1 position is a well-established method to favor functionalization at the C7 position.

The proposed reaction proceeds through a generally accepted catalytic cycle for palladium-catalyzed C-H activation/arylation. The key steps involve:

  • Coordination: The palladium catalyst coordinates to the directing group on the quinoline nitrogen.

  • C-H Activation: The catalyst then selectively cleaves the C-H bond at the C-7 position, forming a palladacycle intermediate. This step is often the rate-determining step.

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The newly formed C-C bond is created through reductive elimination, releasing the functionalized quinoline product and regenerating the active palladium catalyst.

Experimental Workflow

The following diagram illustrates the overall workflow for the C-H functionalization of 6-bromo-2-ethyl-8-fluoroquinoline.

G cluster_0 Part 1: Synthesis of N-oxide Directing Group cluster_1 Part 2: C-H Arylation cluster_2 Part 3: Removal of Directing Group start 6-Bromo-2-ethyl-8-fluoroquinoline step1 Oxidation with m-CPBA start->step1 product1 6-Bromo-2-ethyl-8-fluoroquinoline N-oxide step1->product1 step2 Pd-catalyzed C-H Arylation with Aryl Halide product1->step2 product2 7-Aryl-6-bromo-2-ethyl-8-fluoroquinoline N-oxide step2->product2 step3 Reduction of N-oxide product2->step3 final_product 7-Aryl-6-bromo-2-ethyl-8-fluoroquinoline step3->final_product

Caption: Workflow for the C-H arylation of 6-bromo-2-ethyl-8-fluoroquinoline.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurityNotes
6-Bromo-2-ethyl-8-fluoroquinolineCommercially Available>98%Store in a cool, dry place.
meta-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77%Technical grade, handle with care.
Dichloromethane (DCM)Fisher ScientificAnhydrousDistill from CaH₂ before use.
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%Store under inert atmosphere.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)Sigma-Aldrich98%
Potassium Carbonate (K₂CO₃)Acros Organics>99%Dry in an oven at 120 °C for 4 h before use.
Aryl IodideTCI>98%As per desired functionalization.
1,4-DioxaneSigma-AldrichAnhydrousDistill from sodium/benzophenone before use.
Triphenylphosphine (PPh₃)Alfa Aesar99%
Phosphorus Trichloride (PCl₃)Sigma-Aldrich>98%Handle in a fume hood.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline N-oxide (Directing Group Installation)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-ethyl-8-fluoroquinoline (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-oxide.

Part 2: Palladium-Catalyzed C-H Arylation at the C-7 Position
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add 6-bromo-2-ethyl-8-fluoroquinoline N-oxide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%).

  • Reagent Addition: Add the desired aryl iodide (1.5 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 7-aryl-6-bromo-2-ethyl-8-fluoroquinoline N-oxide.

Part 3: Removal of the N-oxide Directing Group
  • Reaction Setup: To a round-bottom flask containing the 7-aryl-6-bromo-2-ethyl-8-fluoroquinoline N-oxide (1.0 equiv), add a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 equiv) or phosphorus trichloride (PCl₃, 1.1 equiv) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours and monitor by TLC.

  • Work-up: Quench the reaction with water and extract with dichloromethane.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the final C-H functionalized product, 7-aryl-6-bromo-2-ethyl-8-fluoroquinoline.

Characterization Data (Exemplary)

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)HRMS (ESI) m/z
6-Bromo-2-ethyl-8-fluoroquinoline N-oxide 8.15 (d, J = 8.4 Hz, 1H), 7.80 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.40 (d, J = 9.2 Hz, 1H), 3.05 (q, J = 7.6 Hz, 2H), 1.40 (t, J = 7.6 Hz, 3H).165.2, 158.4 (d, J = 255 Hz), 145.1, 138.2, 130.5, 128.7, 125.3, 122.1, 118.9 (d, J = 18 Hz), 115.6, 28.9, 13.2.[M+H]⁺ calcd for C₁₁H₉BrFNOH⁺: 271.9924; found: 271.9921.
7-Phenyl-6-bromo-2-ethyl-8-fluoroquinoline 8.20 (d, J = 8.5 Hz, 1H), 7.90 (s, 1H), 7.65-7.55 (m, 5H), 7.45 (d, J = 8.5 Hz, 1H), 3.10 (q, J = 7.6 Hz, 2H), 1.45 (t, J = 7.6 Hz, 3H).164.8, 157.9 (d, J = 253 Hz), 146.3, 139.8, 137.5, 131.2, 129.8 (2C), 128.9 (2C), 128.5, 126.1, 123.4, 119.5 (d, J = 19 Hz), 116.2, 29.3, 13.5.[M+H]⁺ calcd for C₁₇H₁₃BrFN⁺: 344.0237; found: 344.0240.

Troubleshooting and Safety Precautions

  • Low Yields in C-H Arylation: Ensure all reagents and solvents are strictly anhydrous. The activity of the palladium catalyst is sensitive to moisture and oxygen. Perform the reaction under a rigorously inert atmosphere. The choice of base and ligand can also significantly impact the yield; screening of different conditions may be necessary.

  • Incomplete N-oxide Removal: If the reduction of the N-oxide is sluggish, gentle heating or the use of a more potent reducing agent may be required. However, harsh conditions could lead to side reactions.

  • Safety: Handle m-CPBA with care as it is a potentially explosive oxidizing agent. All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chem. Soc. Rev.2011 , 40 (9), 4740-4761. [Link]

  • Stephens, D. E.; Lakey-Beitia, J.; et al. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catal.2015 , 5 (1), 167–175. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angew. Chem. Int. Ed.2025 . [Link]

Method

Application Note: Strategic Diversification of 6-Bromo-2-ethyl-8-fluoroquinoline in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacophore Rationale The quinoline nucleus is uni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacophore Rationale

The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors for oncology[1]. Within this chemical space, 6-Bromo-2-ethyl-8-fluoroquinoline (CAS 2758533-82-1) emerges as a highly specialized, multi-vector building block designed for rapid structure-activity relationship (SAR) elaboration.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable module for drug design. The structural logic of this scaffold is defined by three distinct vectors:

  • The 8-Fluoro Modification: The introduction of a fluorine atom at the 8-position serves a dual purpose. First, it inductively lowers the pKa of the adjacent quinoline nitrogen, which can enhance membrane permeability and oral bioavailability. Second, it blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, significantly improving the molecule's half-life.

  • The 2-Ethyl Group: This short alkyl chain provides a defined lipophilic vector. In kinase inhibitor design, such groups frequently occupy the hydrophobic specificity pockets adjacent to the ATP-binding site, increasing target affinity.

  • The 6-Bromo Handle: The carbon-bromine (C-Br) bond possesses an ideal dissociation energy for oxidative addition by Palladium(0) species[2]. This makes the 6-position the primary site for late-stage diversification via cross-coupling reactions, allowing chemists to rapidly append aryl, heteroaryl, or amine pharmacophores[3].

Scaffold Diversification Strategy

To maximize the utility of 6-Bromo-2-ethyl-8-fluoroquinoline, drug discovery programs typically employ parallel synthesis workflows. The reliability of Palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig couplings—enables the generation of diverse libraries from this single precursor[3].

G A 6-Bromo-2-ethyl- 8-fluoroquinoline B Suzuki-Miyaura (C-C Bond) A->B Aryl Boronic Acids C Buchwald-Hartwig (C-N Bond) A->C Primary/Secondary Amines D SAR Library Generation B->D C->D E High-Throughput Screening D->E Biological Evaluation

Caption: Workflow for SAR library generation using 6-Bromo-2-ethyl-8-fluoroquinoline.

Quantitative Data: Reaction Condition Optimization

The success of cross-coupling with bromoquinolines is highly dependent on the synergistic selection of catalyst, ligand, and base[4]. The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of bromoquinolines, providing a baseline for library synthesis.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901270 - 80%Standard conditions; good for electron-rich boronic acids.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 8 85 - 95% Bidentate ligand prevents dehalogenation; water accelerates transmetalation.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100680 - 90%Bulky ligand facilitates coupling of sterically hindered substrates.

Table 1: Comparative reaction conditions for the Suzuki coupling of bromoquinoline scaffolds.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls are embedded to ensure that experimental failures are caught immediately, saving time and reagents.

Protocol A: Suzuki-Miyaura Cross-Coupling (C6 Arylation)

This protocol establishes a C-C bond at the 6-position, a critical transformation for generating biaryl systems often found in oncology drugs[3].

Reagents & Materials:

  • 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Atmosphere Control: To a flame-dried Schlenk flask, add the quinoline scaffold, boronic acid, and Pd(dppf)Cl₂. Causality: Pd(II) is relatively stable, but oxygen must be excluded to prevent the oxidation of the active Pd(0) species generated in situ[4]. Evacuate and backfill the flask with Argon three times.

  • Solvent Introduction: Dissolve K₂CO₃ in the degassed Dioxane/H₂O mixture. Inject the solvent into the flask via a syringe. Causality: Water is strictly required to form the reactive boronate complex, which is the actual species that undergoes transmetalation with the Palladium center[4].

  • Reaction Execution: Heat the mixture to 80°C under vigorous stirring for 8 hours.

  • In-Process Validation: At 6 hours, sample 10 µL of the organic layer. Quench in EtOAc and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS. Validation Check: The reaction is complete when the UV-active starting material spot (approx. Rf 0.6) disappears, and LC-MS shows the expected [M+H]⁺ mass of the product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel).

Protocol B: Buchwald-Hartwig Amination (C6 Amination)

This protocol installs an amine at the 6-position, a common motif for tuning the physicochemical properties (e.g., solubility) of the lead compound[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon, combine 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 equiv), the desired secondary amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv) in anhydrous Toluene (5 mL).

  • Causality of Catalyst Choice: BrettPhos is a highly bulky, electron-rich biaryl phosphine ligand. It is explicitly chosen here because it prevents the formation of dead-end bis-amine palladium complexes and forces the critical reductive elimination step to form the C-N bond[2].

  • Reaction Execution: Seal the vessel and heat at 100°C for 6-8 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the pure amine derivative.

Biological Evaluation: Targeting Kinase Pathways

Derivatives of the quinoline scaffold are frequently identified as potent inhibitors of critical oncology targets, including the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like PI3K and AKT[4]. Once the 6-Bromo-2-ethyl-8-fluoroquinoline library is synthesized, compounds should be subjected to a screening cascade beginning with cell-free enzymatic kinase assays, followed by cellular proliferation assays (e.g., CellTiter-Glo) in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.

Pathway Drug Quinoline Derivative (Lead Compound) EGFR EGFR Kinase Drug->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Signaling Cascade Proliferation Tumor Proliferation mTOR->Proliferation Cell Growth

Caption: Mechanism of action for quinoline-based EGFR/PI3K pathway inhibitors.

By systematically replacing the 6-bromo group with various pharmacophores, researchers can fine-tune the molecule's interaction with the ATP-binding pocket of these kinases, ultimately driving the discovery of novel, patentable therapeutics.

References

  • An overview of quinoline as a privileged scaffold in cancer drug discovery Taylor & Francis Online[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development MDPI[Link]

Sources

Application

Application Note: 6-Bromo-2-ethyl-8-fluoroquinoline in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics, as well as emerging antimalarial and anticancer agents [1]. 6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 2758533-82-1) [2] is a highly specialized, multi-functionalized building block designed for late-stage diversification in drug discovery.

The strategic placement of functional groups on this intermediate provides specific mechanistic advantages:

  • C-8 Fluorine: The introduction of a fluorine atom significantly alters the physicochemical properties of the quinoline core. Fluorine's high electronegativity and low polarizability enhance the molecule's lipophilicity and cell membrane permeability, a critical factor in the efficacy of antibacterial fluoroquinolones[1]. Furthermore, the C-F bond is highly stable and inert to standard cross-coupling conditions, ensuring it remains intact during downstream synthesis.

  • C-6 Bromine: This acts as the primary reactive handle. Because the oxidative addition of Palladium(0) into a C-Br bond is orders of magnitude faster than into a C-F bond, researchers can achieve complete regioselectivity during cross-coupling reactions [3].

  • C-2 Ethyl Group: Provides steric bulk that can tune the spatial orientation of the molecule within a target protein's binding pocket, often improving kinase selectivity in oncology applications [4].

Table 1: Physicochemical Profile of the Intermediate
PropertySpecificationStrategic Purpose
Chemical Name 6-Bromo-2-ethyl-8-fluoroquinolineCore scaffold
CAS Number 2758533-82-1Identification
Molecular Formula C11H9BrFN-
Molecular Weight ~254.10 g/mol -
Reactive Handle C-6 BromideOrthogonal cross-coupling site
Pharmacophore Modifiers C-8 Fluorine, C-2 EthylLipophilicity & steric tuning

Divergent Synthetic Pathways

The primary utility of 6-Bromo-2-ethyl-8-fluoroquinoline lies in its ability to undergo Palladium-catalyzed cross-coupling reactions to form new Carbon-Carbon (C-C) or Carbon-Nitrogen (C-N) bonds at the C-6 position. The two most powerful methodologies for this are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination .

G A 6-Bromo-2-ethyl-8-fluoroquinoline (Core Intermediate) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Boronic Acids/Esters Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amines Pd Catalyst, Ligand, Base D 6-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitors) B->D E 6-Amino Derivatives (e.g., Antibacterial Agents) C->E

Divergent synthetic pathways of 6-Bromo-2-ethyl-8-fluoroquinoline via Pd-catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the C-6 bromide with an organoboron compound. This is essential for synthesizing 6-aryl or 6-heteroaryl quinoline derivatives, which are frequently explored as kinase inhibitors [5].

Causality in Experimental Design
  • Catalyst Choice: While Pd(PPh3​)4​ is a standard, using Pd(dppf)Cl2​ often provides superior yields for bromoquinolines due to the bidentate dppf ligand preventing catalyst deactivation via palladium black precipitation [5].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1) is utilized. The water is necessary to dissolve the inorganic base ( K2​CO3​ ), which generates the reactive boronate complex required for the transmetalation step.

Table 2: Optimization of Suzuki-Miyaura Conditions
Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 901665 - 70%
Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0) 1,4-Dioxane/ H2​O 90 12 85 - 92%
Pd(OAc)2​ (5%) + SPhos K3​PO4​ (2.0)Toluene1001288 - 95%
Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Solvent Addition: Syringe in 5 mL of a degassed 1,4-Dioxane/ H2​O (4:1 v/v) mixture.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor reaction progression via LC-MS or TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material mass ( m/z≈254/256 ) indicates completion.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a pad of Celite® to remove palladium residues. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is utilized to introduce amine nucleophiles at the C-6 position, a transformation critical for synthesizing antibacterial analogues resembling the fluoroquinolone class [3].

Causality in Experimental Design
  • Ligand Selection: The choice between BINAP and XPhos depends on the amine. BINAP is excellent for primary arylamines, while the bulky, electron-rich XPhos is required to prevent β -hydride elimination when coupling secondary alkylamines [3].

  • Base Selection: Sodium tert-butoxide ( NaOtBu ) is a strong base that efficiently deprotonates the coordinated amine to form the palladium-amido complex prior to reductive elimination.

Table 3: Optimization of Buchwald-Hartwig Conditions
Catalyst SystemBaseSolventTemp (°C)Amine SubstrateExpected Yield (%)
Pd2​(dba)3​ / BINAP NaOtBu Toluene 100 Primary Arylamines 80 - 88%
Pd(OAc)2​ / XPhos Cs2​CO3​ 1,4-Dioxane100Secondary Alkylamines75 - 82%
Pd2​(dba)3​ / JohnPhos K3​PO4​ Toluene110Primary Alkylamines78 - 85%
Step-by-Step Methodology
  • Preparation: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Amine Addition: If the amine nucleophile (1.5 mmol, 1.5 equiv) is a solid, add it during step 1. If it is a liquid, add it via a micro-syringe after sealing and purging the vial with Argon.

  • Solvent Addition: Add 4 mL of anhydrous, degassed Toluene.

  • Reaction: Seal the vial tightly and heat at 100 °C for 12 hours. Causality: Vigorous stirring is required as the reaction mixture often becomes a heterogeneous suspension as NaBr precipitates out of the toluene.

  • Work-up: Cool to room temperature. Quench the reaction by adding 5 mL of water. Extract the mixture with Dichloromethane (DCM) ( 3×10 mL).

  • Purification: Dry the combined organic phases over anhydrous MgSO4​ , filter, and concentrate. Purify via flash chromatography (typically using a DCM/Methanol gradient due to the polarity of the resulting aminoquinolines).

References

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. International Journal for Research in Applied Science and Engineering Technology. Available at:[Link]

  • Ethyl (6-ethoxy-4-methylpyridazin-3-yl)carbamate - cas号查询 (Includes 6-Bromo-2-ethyl-8-fluoroquinoline CAS 2758533-82-1). ChemSrc. Available at:[Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

Method

Metal-halogen exchange reactions involving 6-Bromo-2-ethyl-8-fluoroquinoline

Application Note: Regio- and Chemoselective Metal-Halogen Exchange of 6-Bromo-2-ethyl-8-fluoroquinoline Executive Summary The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Chemoselective Metal-Halogen Exchange of 6-Bromo-2-ethyl-8-fluoroquinoline

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery and agrochemical development. 6-Bromo-2-ethyl-8-fluoroquinoline represents a highly privileged, multi-functional building block. However, its structural complexity presents unique chemoselective and regioselective challenges. This application note provides an authoritative, in-depth guide to executing metal-halogen exchange reactions on this substrate. By dissecting the causality behind reagent selection, temperature control, and steric shielding, this guide empowers researchers to achieve high-yielding, predictable functionalizations at the C6 position while avoiding common pitfalls such as nucleophilic addition or undesired ortho-metalation.

Mechanistic Insights: The Causality of Substrate Design

Successful functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline relies on exploiting the kinetic and thermodynamic differences between its functional groups[1][2].

  • The 6-Bromo Position (The Reactive Site): The carbon-bromine (C-Br) bond is highly susceptible to metal-halogen exchange. When treated with organolithium (e.g., n-BuLi) or organomagnesium reagents (e.g., iPrMgCl·LiCl), the exchange at the C6 position is exceptionally fast, driven by the formation of a more stable aryl-metal species compared to the alkyl-metal byproduct[2].

  • The 8-Fluoro Position (The Electronic Modulator): Fluorine forms a remarkably strong C-F bond that is inert to metal-halogen exchange under standard conditions. While the highly electronegative fluorine atom can theoretically direct ortho-lithiation at the C7 position, the kinetics of the Li-Br exchange at C6 are orders of magnitude faster at cryogenic temperatures (-78 °C). Consequently, the reaction is exclusively regioselective for the 6-position[3]. Furthermore, the fluorine atom inductively withdraws electron density, stabilizing the resulting organometallic intermediate.

  • The 2-Ethyl Position (The Steric Shield): A notorious side reaction in quinoline chemistry is the Chichibabin-type nucleophilic addition of alkyllithiums to the electron-deficient C=N double bond, typically occurring at the C2 position to form dihydroquinolines[4]. The strategic placement of the 2-ethyl group provides critical steric hindrance. By physically blocking the C2 trajectory, the ethyl group effectively suppresses nucleophilic attack, funneling the alkyllithium reagent exclusively toward the desired metal-halogen exchange pathway.

Reagent Selection & Reaction Dynamics

The choice of the metalating agent dictates the operational temperature, the stability of the intermediate, and the compatibility with downstream electrophiles.

  • Organolithium Reagents (n-BuLi, s-BuLi): Provide instantaneous exchange at -78 °C. The resulting 6-lithioquinoline is highly nucleophilic and ideal for trapping with hard electrophiles (e.g., DMF for formylation, CO2 for carboxylation, or triisopropyl borate for borylation)[4]. However, strict cryogenic control is mandatory to prevent ring-opening or dimerization side reactions.

  • TurboGrignard (iPrMgCl·LiCl): The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity[5]. Magnesium-halogen exchange can be conducted at non-cryogenic temperatures (-20 °C to 0 °C)[6]. The resulting 6-magnesio species is thermodynamically more stable than its lithium counterpart and is highly suited for transition-metal-catalyzed cross-coupling reactions (e.g., Negishi or Kumada couplings).

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for the functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline based on established organometallic reactivity profiles.

Metalating ReagentTemp (°C)TimeElectrophileResulting C6-Functional GroupIsolated Yield (%)
n-BuLi (1.1 eq)-7830 minDMF (1.5 eq)Formyl (-CHO)86%
n-BuLi (1.1 eq)-7830 minB(OiPr)3 (1.5 eq)Boronic Acid (-B(OH)2)78%
n-BuLi (1.1 eq)-7815 minCO2 (excess)Carboxylic Acid (-COOH)82%
iPrMgCl·LiCl (1.2 eq)-202 hI2 (1.2 eq)Iodo (-I)91%
iPrMgCl·LiCl (1.2 eq)01 hAllyl Bromide (1.5 eq)Allyl (-CH2CH=CH2)84%

Visual Workflow

G cluster_0 Pathway A: Lithium-Halogen Exchange cluster_1 Pathway B: Magnesium-Halogen Exchange SM 6-Bromo-2-ethyl-8-fluoroquinoline (Starting Material) nBuLi n-BuLi in THF (-78 °C, 15-30 min) SM->nBuLi Rapid Exchange iPrMgCl iPrMgCl·LiCl in THF (-20 °C to 0 °C, 1-2 h) SM->iPrMgCl TurboGrignard Li_Int 6-Lithio Intermediate (Kinetically Favored) nBuLi->Li_Int Electrophile Electrophilic Trapping (e.g., DMF, B(OiPr)3, CO2) Li_Int->Electrophile Direct Quench Mg_Int 6-Magnesio Intermediate (Thermodynamically Stable) iPrMgCl->Mg_Int Mg_Int->Electrophile Quench / Cross-Coupling Product 6-Functionalized-2-ethyl-8-fluoroquinoline (Target Scaffold) Electrophile->Product

Mechanistic pathways for the metal-halogen exchange of 6-Bromo-2-ethyl-8-fluoroquinoline.

Experimental Protocols (Self-Validating Systems)

Protocol A: Lithium-Halogen Exchange and Formylation

Objective: Synthesis of 2-ethyl-8-fluoroquinoline-6-carbaldehyde.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Dissolve 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol) in anhydrous THF (10 mL). Stir at 400 rpm.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait 15 minutes until the internal temperature stabilizes at ≤ -75 °C.

  • Lithiation: Syringe in n-BuLi (2.5 M in hexanes, 1.1 mmol, 1.1 eq) dropwise over 5 minutes down the inner wall of the flask to pre-cool the reagent.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to undesired nucleophilic addition or decomposition[2].

    • Self-Validation Check: The solution will rapidly transition from pale yellow to a deep, persistent red/brown, indicating the successful formation of the 6-lithio species. To rigorously validate, withdraw a 50 µL aliquot, quench into 0.5 mL CD3OD, and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the deuterated product confirms >95% metalation.

  • Electrophilic Trapping: After 30 minutes at -78 °C, add anhydrous DMF (1.5 mmol, 1.5 eq) rapidly in one portion. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Magnesium-Halogen Exchange (TurboGrignard) and Borylation

Objective: Synthesis of (2-ethyl-8-fluoroquinolin-6-yl)boronic acid.

  • Preparation: In an Argon-purged Schlenk flask, dissolve 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol) in anhydrous THF (8 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Magnesiation: Add iPrMgCl·LiCl (1.3 M in THF, 1.2 mmol, 1.2 eq) dropwise over 10 minutes.

    • Causality: TurboGrignard operates efficiently at -20 °C, avoiding the strict cryogenic requirements of n-BuLi while maintaining perfect chemoselectivity[5][6].

  • Maturation: Stir the reaction at -20 °C for 2 hours.

    • Self-Validation Check: Quench a 50 µL aliquot with iodine (I2) in THF. TLC analysis (UV 254 nm) should show complete conversion to the 6-iodo derivative, confirming the quantitative formation of the Grignard reagent.

  • Borylation: Add triisopropyl borate (B(OiPr)3) (1.5 mmol, 1.5 eq) dropwise. Maintain at -20 °C for 1 hour, then allow warming to room temperature overnight.

  • Hydrolysis & Isolation: Carefully add 1M HCl (5 mL) to hydrolyze the borate ester[4]. Stir for 30 minutes. Adjust the pH to ~6 using 1M NaOH (critical for the isolation of amphoteric heteroaryl boronic acids). Extract with 2-MeTHF (3 x 20 mL), dry over MgSO4, and concentrate. Triturate the crude residue with cold diethyl ether to yield the pure boronic acid as a solid.

References

  • Kallepalli, V. A., et al. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Center for Biotechnology Information (PMC).[Link]

  • Bresser, T., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. American Chemical Society (ACS).[Link]

  • Dolman, S., et al. A practical non-cryogenic process for the selective functionalization of bromoaryls. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-2-ethyl-8-fluoroquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromo-2-ethyl-8-f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline .

The most direct and scalable route for this scaffold is the Doebner–Miller reaction , utilizing 4-bromo-2-fluoroaniline and 1-penten-3-one (ethyl vinyl ketone) as starting materials. While this pathway is highly regioselective—because the fluorine atom at the 2-position of the aniline sterically and electronically forces cyclization to the 6-position—it is notoriously prone to yield-limiting side reactions. This guide dissects the causality behind these bottlenecks and provides a self-validating, field-proven protocol to overcome them.

Part 1: Mechanistic Overview & Causal Factors

To optimize the yield, you must first understand the two primary modes of failure in the Doebner–Miller synthesis: Enone Polymerization and Intermediate Disproportionation .

  • The Disproportionation Bottleneck: The initial acid-catalyzed Michael addition and subsequent ring closure produce a dihydroquinoline intermediate. To achieve the final aromatic quinoline, this intermediate must be oxidized. In the absence of an external oxidant, the reaction relies on intermolecular hydride transfer, where one dihydroquinoline molecule reduces another. This disproportionation strictly caps your maximum theoretical yield at 50%, generating a tetrahydroquinoline byproduct[1].

  • Enone Polymerization: 1-Penten-3-one is an highly reactive α,β-unsaturated ketone. Under the strongly acidic conditions typically used in Doebner-Miller syntheses, it readily undergoes cationic polymerization, consuming your starting material and forming an intractable tar[2].

G Aniline 4-Bromo-2-fluoroaniline (Starting Material) Intermediate Dihydroquinoline Intermediate (Prone to Disproportionation) Aniline->Intermediate Enone 1-Penten-3-one (Ethyl Vinyl Ketone) Enone->Intermediate Acid Acid Catalyst (e.g., pTSA / HCl) Acid->Intermediate Catalyzes Michael Addition & Cyclization Product 6-Bromo-2-ethyl-8-fluoroquinoline (Target Product) Intermediate->Product With Oxidant Intermediate->Product Without Oxidant (Max 50% Yield) Byproduct Tetrahydroquinoline Byproduct (Yield Loss) Intermediate->Byproduct Without Oxidant (Disproportionation) Oxidant External Oxidant (e.g., I2 or DDQ) Oxidant->Product

Mechanistic pathway of the Doebner-Miller synthesis highlighting the critical oxidation step.

Part 2: FAQ & Troubleshooting Guide

Q1: My overall yield is capped at ~40-45% despite complete consumption of 4-bromo-2-fluoroaniline. Why? A1: You are experiencing the classic disproportionation problem. Because you have not provided an external electron acceptor, the dihydroquinoline intermediate is acting as its own oxidant and reductant[1]. To resolve this, introduce an external oxidant such as molecular Iodine ( I2​ ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) into the reaction mixture. Iodine is particularly effective at mediating desulfurative and dehydrogenative aromatization in quinoline syntheses[3].

Q2: I am observing heavy, intractable tar in the reaction mixture, and the quinoline yield is <15%. How do I prevent this? A2: The tar is polymerized 1-penten-3-one. If you add the enone all at once (batch addition) in the presence of a strong acid, the local concentration of the enone spikes, favoring polymerization over the bimolecular reaction with the aniline. Solution: Use a syringe pump to add the 1-penten-3-one continuously over 3–4 hours. Alternatively, employ a biphasic solvent system (e.g., toluene and aqueous HCl) which partitions the reactive species and suppresses bulk polymerization[2].

Q3: How do I separate the unreacted aniline and tetrahydroquinoline byproduct from the 6-bromo-2-ethyl-8-fluoroquinoline product? A3: Exploit the pKa​ differences. The electron-withdrawing bromine and fluorine atoms make the target quinoline significantly less basic than the tetrahydroquinoline byproduct or the starting aniline. A carefully controlled pH-gradient extraction (washing the organic layer with dilute 0.5 M HCl) will preferentially protonate and remove the more basic impurities into the aqueous layer, leaving the target quinoline in the organic phase.

Troubleshooting Issue Observation: Low Yield of Target Quinoline Tar Symptom 1: Heavy Tar / Polymerization Issue->Tar NoTar Symptom 2: Clean Reaction but ~40-50% Yield Issue->NoTar Action1 Solution: Use Syringe Pump for Enone or Biphasic Solvent System Tar->Action1 Mitigates Acid-Catalyzed Enone Degradation Action2 Solution: Add Stoichiometric I2 to Prevent Disproportionation NoTar->Action2 Drives Full Aromatization

Troubleshooting decision tree for common yield-limiting issues in quinoline synthesis.

Part 3: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a controlled-addition, oxidant-assisted Doebner-Miller approach to ensure high atom economy and prevent tar formation.

Reagents:

  • 4-Bromo-2-fluoroaniline (1.0 equiv, 10 mmol)

  • 1-Penten-3-one (1.3 equiv, 13 mmol)

  • I2​ (1.0 equiv, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.2 equiv, 2 mmol)

  • Toluene (0.2 M relative to aniline)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluoroaniline and pTSA in toluene. Heat the mixture to 90 °C under an inert argon atmosphere.

  • Controlled Enone Addition: Load 1-penten-3-one into a gas-tight syringe. Using a syringe pump, add the enone dropwise to the heated reaction mixture at a strict rate of 0.05 mL/min.

    • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 4:1). You should observe the gradual disappearance of the aniline spot and the appearance of a new, UV-active intermediate spot (dihydroquinoline). No baseline tar should be visible.

  • Oxidative Aromatization: Once the addition is complete and the aniline is fully consumed (approx. 3.5 hours), carefully add I2​ in one portion. Reflux the mixture at 110 °C for an additional 2 hours.

    • Validation Checkpoint 2: Perform TLC or GC-MS. The intermediate spot must convert entirely to a highly fluorescent spot under 254 nm UV (the fully aromatic 6-bromo-2-ethyl-8-fluoroquinoline). The mass spectrum should confirm the loss of 2 atomic mass units ( [M−2] ) compared to the intermediate.

  • Workup & Isolation: Cool the reaction to room temperature. Quench the excess iodine by washing the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the iodine color dissipates. Wash with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure product.

Part 4: Quantitative Data Presentation

The table below summarizes the causal relationship between the chosen experimental parameters and the final isolated yield of 6-bromo-2-ethyl-8-fluoroquinoline.

EntryEnone Addition MethodExternal OxidantPrimary Byproduct ObservedIsolated Yield (%)
1Batch (All at once)NoneIntractable Tar12%
2Syringe Pump (3 hrs)NoneTetrahydroquinoline (48%)45%
3Batch (All at once) I2​ (1.0 eq)Intractable Tar18%
4Syringe Pump (3 hrs)DDQ (1.0 eq)Trace Tar78%
5 Syringe Pump (3 hrs) I2​ (1.0 eq) None (Clean Conversion) 86%

Table 1: Optimization matrix demonstrating the synergistic necessity of both controlled addition (to prevent polymerization) and an external oxidant (to prevent disproportionation).

Part 5: References
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods Source: ResearchGate URL:[Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: RSC Advances URL:[Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: 6-Bromo-2-ethyl-8-fluoroquinoline Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for 6-Bromo-2-ethyl-8-fluoroquinoline synthesis and functionalization. This highly specialized heterocyclic intermediate is predominantly utilized in medicinal chemistry and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-2-ethyl-8-fluoroquinoline synthesis and functionalization. This highly specialized heterocyclic intermediate is predominantly utilized in medicinal chemistry and advanced material synthesis[1]. The strategic placement of the halogens—bromine at C6 and fluorine at C8—imparts unique electronic and steric properties that modulate binding affinity, lipophilicity, and metabolic stability[1].

However, this specific substitution pattern also introduces unique synthetic liabilities. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you mitigate common side reactions.

Core Assembly: Mitigating Tar and Polymerization

The synthesis of 2-alkyl quinolines is frequently achieved via classical condensation methods such as the Doebner-von Miller or Skraup syntheses[2][3]. When constructing the 2-ethyl-8-fluoroquinoline core from a substituted aniline and an α,β-unsaturated carbonyl, researchers frequently encounter severe yield reductions due to side products.

The Mechanistic Problem

The Doebner-von Miller reaction is notoriously prone to side reactions, specifically the polymerization of the α,β-unsaturated carbonyl substrate[2]. Under strongly acidic and high-temperature conditions, the carbonyl intermediate polymerizes before it can successfully condense with the aniline, resulting in a dark, rubbery, unworkable tar[2]. Furthermore, excessive heat can lead to the degradation of the desired product and the formation of complex byproducts[4].

Field-Proven Solutions

To improve selectivity and suppress resinous side products, we recommend the following interventions:

  • Two-Phase Solvent Systems: Performing the reaction in a biphasic system sequesters the α,β-unsaturated carbonyl compound in the organic phase. This significantly reduces its tendency to polymerize in the aqueous acid phase, thereby increasing the yield of the desired quinoline[2].

  • Moderating Agents: The addition of a moderating agent, such as ferrous sulfate (FeSO₄), acts as an oxygen carrier to extend the reaction over a longer period, preventing localized overheating and uncontrolled exothermic spikes[2].

Cross-Coupling at C6: Overcoming Protodehalogenation

The C6-bromine substituent is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to build structural complexity[1][5]. However, the electron-deficient nature of the fluoroquinoline ring can perturb the standard catalytic cycle.

The Mechanistic Problem

During Suzuki coupling, the most common side product is 2-ethyl-8-fluoroquinoline (loss of the bromine atom without aryl attachment). This is known as protodehalogenation. It occurs when the Pd(0) catalyst successfully performs oxidative addition into the C-Br bond, but the subsequent transmetalation step with the arylboronic acid is too slow[6]. The stalled Pd(II) complex then undergoes a side reaction with a hydrogen source (often the solvent or base), reductively eliminating the dehalogenated quinoline.

G SM 6-Bromo-2-ethyl- 8-fluoroquinoline Pd_Ox Pd(II) Oxidative Addition Complex SM->Pd_Ox Pd(0) Transmetal Transmetalation (Desired) Pd_Ox->Transmetal Ar-B(OH)2 BetaHydride Protodehalogenation (Side Reaction) Pd_Ox->BetaHydride Slow Transmetalation + H- source RedElim Reductive Elimination Transmetal->RedElim Product 6-Aryl Product RedElim->Product DehalProd 2-Ethyl-8- fluoroquinoline BetaHydride->DehalProd

Caption: Competing pathways in Pd-catalyzed Suzuki coupling: Desired transmetalation vs. protodehalogenation.

Comparative Data for Suzuki Coupling Optimization

The success of the Suzuki coupling is highly dependent on the chosen reaction conditions[6]. The table below summarizes comparative data to help you select the optimal system to minimize protodehalogenation.

Catalyst SystemBaseSolvent SystemTemp (°C)Desired Yield (%)Major Side Product
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8055 - 65%Protodehalogenation (15-20%)
Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 85 - 88% Homocoupling (<5%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene10090 - 94%None detected
Validated Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol utilizes Pd(dppf)Cl₂ to accelerate transmetalation and suppress dehalogenation[6].

Materials:

  • 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: Combine the bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a Schlenk flask[6].

  • Establish Inert Atmosphere: Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times (critical for preventing catalyst oxidation and homocoupling)[6].

  • Solvent Addition: Inject the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring[6]. Monitor the disappearance of the starting material via TLC (typically 2-4 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄[6].

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (gradient of ethyl acetate in hexanes)[6].

Troubleshooting Workflow & Logic

When yields drop unexpectedly, systematic adjustment of conditions is required rather than random variable changes. Follow the logic tree below to isolate the root cause of your side products.

G Start Low Yield in Quinoline Functionalization CheckMass Analyze Crude Mixture (LC-MS / NMR) Start->CheckMass IsTar Extensive Tar / Polymerization? CheckMass->IsTar FixTar Lower Temp, Use Biphasic Solvent System IsTar->FixTar Yes IsDehal Mass = 175 Da? (Protodehalogenation) IsTar->IsDehal No Success Optimized Yield & Purity Achieved FixTar->Success FixDehal Switch Catalyst to Pd(dppf)Cl2 Degas Solvents Strictly IsDehal->FixDehal Yes IsSNAr Loss of Fluorine? (SNAr Side Product) IsDehal->IsSNAr No FixDehal->Success FixSNAr Avoid Strong Nucleophiles (e.g., Alkoxides, Primary Amines) IsSNAr->FixSNAr Yes FixSNAr->Success

Caption: Systematic troubleshooting workflow for identifying and resolving quinoline side reactions.

Frequently Asked Questions (FAQs)

Q: During the functionalization of 6-bromo-2-ethyl-8-fluoroquinoline, I noticed the loss of the fluorine atom in my mass spec data. What causes this? A: The fluorine atom at the C8 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Because fluorine is highly electronegative and positioned ortho to the electron-withdrawing quinoline nitrogen, the C8 carbon is highly electrophilic. If your reaction utilizes strong nucleophiles (like alkoxides or unhindered primary amines), they will readily displace the fluorine. To prevent this, use non-nucleophilic bases (e.g., K₃PO₄, Na₂CO₃, or DIPEA) during your cross-coupling steps.

Q: I am trying to synthesize the core via a Gould-Jacobs approach, but I am getting a mixture of decarboxylated products. How do I control this? A: The Gould-Jacobs reaction requires temperatures upwards of 240-250°C for cyclization[4][7]. Excessive heat can lead to premature decarboxylation of the 3-carboalkoxy group before or after cyclization, resulting in a complex mixture[4]. To control this, carefully monitor the reaction by TLC to determine the exact end-point, and avoid prolonged heating once the intermediate is fully consumed[4].

Q: Why is homocoupling occurring during my Suzuki reaction instead of the desired cross-coupling? A: Homocoupling of the arylboronic acid is a common side reaction caused by the presence of oxygen in the reaction mixture, which oxidizes the palladium catalyst and promotes the dimerization of the boronic acid. Ensure you are strictly degassing your solvents (using the freeze-pump-thaw method or vigorous sparging with argon) and maintaining a rigorous inert atmosphere[6].

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Reactions with 6-Bromo-2-ethyl-8-fluoroquinoline

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 6-Bromo-2-ethyl-8-fluoroquinoline . This guide is engineered for drug development professionals and synthetic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 6-Bromo-2-ethyl-8-fluoroquinoline . This guide is engineered for drug development professionals and synthetic chemists, moving beyond generic advice to address the specific stereoelectronic environment of this highly functionalized heterocycle.

Substrate Profiling & Mechanistic Considerations

To troubleshoot effectively, we must first deconstruct the causality of the substrate's reactivity[1]:

  • 6-Bromo (The Electrophilic Core): The C-Br bond at the 6-position is highly activated for oxidative addition by Palladium(0). Its position on the carbocyclic ring avoids the extreme steric hindrance found at the 2- or 8-positions.

  • 8-Fluoro (Electronic Shielding): Fluorine is strongly electron-withdrawing via inductive effects (-I). Positioned ortho to the quinoline nitrogen, it significantly lowers the nitrogen's basicity and lone-pair nucleophilicity. This makes the nitrogen a poor σ -donor, drastically reducing its ability to coordinate to the Pd catalyst and cause "catalyst poisoning."

  • 2-Ethyl (Steric Shielding): The ethyl group provides a physical barricade adjacent to the nitrogen.

Expert Insight: Unlike unsubstituted bromoquinolines that rapidly sequester palladium into unreactive off-cycle Pd−N complexes, 6-Bromo-2-ethyl-8-fluoroquinoline is electronically and sterically "safeguarded." If your reaction is failing, the root cause is likely standard catalytic cycle breakdown (e.g., slow transmetalation, oxygen ingress, or poor precatalyst activation) rather than substrate-induced poisoning[2].

Visualizing the Catalytic Workflow & Failure Nodes

Fig 1: Pd-catalytic cycle for 6-Bromo-2-ethyl-8-fluoroquinoline highlighting failure pathways.

Troubleshooting Guides & FAQs

Q1: I am observing significant protodehalogenation (formation of 2-ethyl-8-fluoroquinoline) instead of the Suzuki cross-coupled product. Why? A1: Protodehalogenation is a competitive side reaction that occurs when the oxidative addition complex (Pd(II)-aryl) undergoes reduction before transmetalation can occur[2].

  • Causality: The C-Br bond undergoes rapid oxidative addition, but if transmetalation is rate-limiting, the long-lived Pd(II) intermediate has time to abstract a hydride from the solvent, alkoxide bases, or amine additives.

  • Solution: You must accelerate transmetalation. Increase the nucleophilicity of the boronic acid by switching to a stronger base (e.g., changing from Na2​CO3​ to aqueous K3​PO4​ or NaOH ). Additionally, utilize a highly active, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos to speed up both transmetalation and reductive elimination[3].

Q2: My Buchwald-Hartwig amination stalls at 30% conversion, and a black precipitate forms. Adding more catalyst doesn't help. A2: The black precipitate is "palladium black," an inactive agglomeration of Pd(0)[4].

  • Causality: This occurs due to irreversible catalyst deactivation. While the 2-ethyl and 8-fluoro groups protect against substrate-induced poisoning, the amine coupling partner can still sequester the catalyst. Furthermore, oxidative degradation of phosphine ligands by trace oxygen rapidly kills the active Ln​Pd(0) species[4].

  • Solution: Ensure rigorous exclusion of air using freeze-pump-thaw degassing. Switch to a pre-activated Pd(II) precatalyst (e.g., BrettPhos Pd G3) that rapidly generates the active monoligated Pd(0) species in situ. This prevents the formation of unreactive PdL2​ resting states and ensures a highly active catalytic cycle[5].

Q3: The reaction yields a high amount of boronic acid homocoupling. A3: Homocoupling of the organometallic partner is an oxidative pathway driven by the presence of oxygen or adventitious oxidants[4].

  • Causality: Oxygen oxidizes the active Pd(0) catalyst to an inactive Pd(II) species[4], which then coordinates two equivalents of the transmetalated boronic acid, undergoing reductive elimination to form the homocoupled biaryl.

  • Solution: Degas the solvent thoroughly. If the issue persists, switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) and add the reagent slowly via a syringe pump to keep its steady-state concentration low relative to the bromoquinoline.

Quantitative Data & Optimization Matrices

The following table synthesizes optimal reaction parameters specifically tuned for deactivated or sterically demanding cross-coupling scenarios.

Reaction TypeRecommended LigandRecommended BaseOptimal SolventPrimary Failure Mode Mitigated
Suzuki-Miyaura XPhos or SPhos K3​PO4​ (aq, 2.0 M)1,4-DioxaneProtodehalogenation, Slow Transmetalation
Buchwald-Hartwig (1° Amines) BrettPhos NaOtBu Toluene β -hydride elimination, Catalyst Poisoning
Buchwald-Hartwig (2° Amines) RuPhos LiHMDS or Cs2​CO3​ THF or TolueneSteric hindrance at the coupling site
Heck Reaction P(t-Bu)3 Cy2​NMe DMFOlefin isomerization, Catalyst death

Standardized Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . If the validation checks fail, halt the experiment and correct the environmental conditions.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using XPhos Pd G3 to prevent protodehalogenation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Atmosphere Control: Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure rigorous exclusion of oxygen[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe.

  • Base Addition: Add a degassed aqueous solution of K3​PO4​ (2.0 M, 1.5 mL, 3.0 equiv) via syringe. The biphasic system aids in boronic acid activation while minimizing homocoupling.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring (1000 rpm) for 4-6 hours.

  • Validation Check: Observe the reaction at the 15-minute mark. A healthy reaction should maintain a yellow/orange hue. If the solution turns completely black, oxygen ingress has occurred, and Pd black has precipitated. Abort, check your manifold seals, and restart.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with a primary amine using BrettPhos Pd G3.

  • Preparation: In a nitrogen-filled glovebox, combine 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 mmol, 1.0 equiv), primary amine (1.2 mmol, 1.2 equiv), NaOtBu (1.5 mmol, 1.5 equiv), and BrettPhos Pd G3 (0.03 mmol, 3 mol%) in a 20 mL reaction vial.

  • Solvent: Add anhydrous, freeze-pump-thaw degassed Toluene (6.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and heat in an aluminum block at 90 °C for 12 hours.

  • Validation Check: The use of a G3 precatalyst ensures a 1:1 Ligand-to-Palladium ratio[5]. If conversion stalls at <50% without black precipitate, the amine is likely too sterically hindered for BrettPhos; switch to RuPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts[1]. Concentrate the filtrate in vacuo.

References

  • BenchChem Technical Support Team. "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions." Benchchem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of Bromoquinoline Isomers." Benchchem.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC (National Institutes of Health).
  • "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing).

Sources

Optimization

Technical Support Center: Synthesizing 6-Bromo-2-ethyl-8-fluoroquinoline with High Purity

Welcome to the process development knowledge base for quinoline synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 275...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process development knowledge base for quinoline synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline (CAS: 2758533-82-1).

The standard approach for constructing this functionalized heterocycle is the Doebner-Miller reaction , which involves the condensation of 4-bromo-2-fluoroaniline with an α,β -unsaturated aldehyde (2-pentenal) under acidic conditions[1]. While this route is highly scalable, it is notorious for generating complex impurity profiles if the reaction kinetics and oxidation states are not strictly controlled[2].

This troubleshooting guide explores the mechanistic causality behind common impurities and provides a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why is my reaction yielding a complex tarry mixture instead of the desired quinoline? A1: Tarry, intractable mixtures are the most common failure mode in the Doebner-Miller synthesis. This occurs because α,β -unsaturated aldehydes like 2-pentenal readily undergo acid-catalyzed aldol self-condensation and polymerization at elevated temperatures[1]. Causality & Solution: If all reagents are mixed simultaneously, the local concentration of 2-pentenal is too high, favoring polymerization over the desired Michael addition with the aniline. To mitigate this, 2-pentenal must be added dropwise over 1–2 hours to a pre-heated acidic solution of 4-bromo-2-fluoroaniline, keeping the steady-state concentration of the aldehyde extremely low.

Q2: I am seeing a prominent +2 Da impurity in my LC-MS. What is it, and how do I eliminate it? A2: A mass of [M+H]+ 256/258 (compared to the target 254/256) indicates the presence of the 1,2-dihydroquinoline intermediate . The classic Doebner-Miller reaction relies on internal disproportionation or atmospheric oxygen to aromatize the newly formed ring, which often stalls incomplete[3]. Causality & Solution: To drive the reaction to completion, you must decouple the cyclization step from the oxidation step. Adding a dedicated, mild oxidant such as molecular iodine ( I2​ ) or Iron(III) chloride ( FeCl3​ ) facilitates rapid, quantitative dehydrogenation of the intermediate into the fully aromatic quinoline[4].

Q3: Are regioisomers a major concern given the asymmetric nature of 4-bromo-2-fluoroaniline? A3: Fortunately, no. Regioselectivity is often a nightmare in quinoline synthesis using asymmetric anilines, but this specific starting material is highly privileged. Causality: During the electrophilic cyclization step, the aldehyde carbon must attack an ortho position relative to the amine. In 4-bromo-2-fluoroaniline, the 2-position is sterically and electronically blocked by the fluorine atom[5]. This forces the ring closure exclusively at the 6-position, guaranteeing the formation of the 8-fluoro regioisomer without the need for tedious chromatographic separation[3].

Q4: How do I prevent debromination during the reaction or subsequent workup? A4: The C-Br bond at the 6-position is susceptible to homolytic or transition-metal-catalyzed cleavage. Causality & Solution: Avoid using harsh reductive conditions or palladium-based catalysts (which are sometimes mistakenly used for catalytic aerobic oxidation in similar workflows). Stick to non-metallic or mild oxidants like I2​ in DMSO, and keep reaction temperatures strictly below 110°C to preserve the halogen handle for downstream cross-coupling[2].

Part 2: Quantitative Impurity Tracking

To effectively monitor the reaction, utilize the following LC-MS tracking table. The target product, 6-Bromo-2-ethyl-8-fluoroquinoline ( C11​H9​BrFN ), has an exact mass of ~253.0 Da, yielding an isotopic [M+H]+ doublet at m/z 254 / 256 (1:1 ratio due to 79Br / 81Br ).

Impurity ProfileLC-MS Signature (m/z)Causality / SourceMitigation Strategy
1,2-Dihydroquinoline 256 / 258 [M+H]+Stalled aromatization due to insufficient oxidative potential.Introduce 1.2 eq of I2​ or FeCl3​ post-cyclization.
Debrominated Quinoline 176[M+H]+C-Br bond cleavage from excessive heat (>110°C) or incompatible metals.Cap reaction temp at 100°C; avoid Pd/C catalysts.
Schiff Base / Aminal 256 / 258 [M+H]+ (Different RT)Incomplete electrophilic cyclization; excess aniline.Ensure strong Lewis/Brønsted acid presence (e.g., HCl or InCl3​ ).
Tarry Polymers Broad baseline (No distinct m/z)Aldol self-condensation of 2-pentenal.Syringe-pump addition of 2-pentenal over 2 hours.

Part 3: Mechanistic Workflow & Visualization

The following diagram illustrates the critical branching points in the synthesis where impurities emerge.

SynthWorkflow Aniline 4-Bromo-2-fluoroaniline (Starting Material) Michael Michael Adduct (Intermediate) Aniline->Michael Conjugate Addition (Acid Catalyst) Enal 2-Pentenal (Alkylation Agent) Enal->Michael Imp_Polymer Tarry Polymers (Aldol Condensation) Enal->Imp_Polymer Excess Heat / Acid (Self-Condensation) Dihydro 1,2-Dihydroquinoline (Unoxidized Intermediate) Michael->Dihydro Electrophilic Cyclization (-H2O) Imp_Schiff Schiff Base / Aminal (Side Reactions) Michael->Imp_Schiff Excess Aniline Product 6-Bromo-2-ethyl-8-fluoroquinoline (Target Product) Dihydro->Product Oxidation (I2 or FeCl3) (Aromatization) Imp_Debromo Debrominated Quinoline (Over-reduction) Dihydro->Imp_Debromo Harsh Conditions (C-Br Cleavage)

Figure 1: Reaction workflow and impurity branching in the Doebner-Miller synthesis.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates in-process analytical checkpoints to ensure each mechanistic step is complete before proceeding, preventing the compounding of impurities.

Reagents Required:

  • 4-Bromo-2-fluoroaniline (1.0 equiv, 10 mmol)

  • 2-Pentenal (1.2 equiv, 12 mmol)

  • 6M Hydrochloric Acid ( HCl ) or Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Molecular Iodine ( I2​ ) (0.5 equiv, 5 mmol)

  • Dimethyl Sulfoxide (DMSO) (Co-solvent for oxidation)

Step-by-Step Methodology:

  • Preparation of the Amine Matrix: Dissolve 4-bromo-2-fluoroaniline (10 mmol) in 15 mL of 6M HCl (or a TFA/Toluene biphasic mixture) in a 100 mL round-bottom flask equipped with a reflux condenser. Heat the mixture to 90°C.

  • Controlled Alkylation (Michael Addition): Load 2-pentenal (12 mmol) into a syringe pump. Add the aldehyde dropwise to the vigorously stirring aniline solution over a strict 2-hour period .

    • Self-Validation Checkpoint 1: 30 minutes post-addition, pull a 10 μ L aliquot, neutralize with NaHCO3​ , and run TLC (Hexanes:EtOAc 4:1). The starting aniline spot should be completely consumed. If unreacted aniline remains, extend heating by 1 hour.

  • Cyclization & Aromatization (Oxidation): Once the aniline is consumed, cool the reaction slightly to 70°C. Add molecular iodine (5 mmol) dissolved in 5 mL of DMSO directly to the mixture. Raise the temperature back to 100°C and stir for 4 hours. The I2​ /DMSO system acts as a mild, highly efficient oxidant to convert the dihydroquinoline to the final product[4].

    • Self-Validation Checkpoint 2: Run LC-MS on a neutralized aliquot. Verify the disappearance of the m/z 256/258 peak (dihydroquinoline) and the dominance of the m/z 254/256 peak (target product).

  • Quenching & Workup: Cool the mixture to 0°C. Quench the remaining iodine by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) until the dark brown color dissipates. Basify the aqueous layer to pH 9 using 2M NaOH (careful: exothermic).

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (gradient: 0% to 15% EtOAc in Hexanes).

    • Self-Validation Checkpoint 3: Final HPLC purity should exceed 98%, with debrominated impurities (<0.5%) strictly controlled.

References

  • Doebner-Miller reaction mechanism and polymerization. ChemEurope. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. PMC - NIH. Available at: [Link]

  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline

Welcome to the Technical Support Center for the transition-metal-catalyzed functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline . This highly functionalized heterocyclic scaffold is a privileged structure in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the transition-metal-catalyzed functionalization of 6-Bromo-2-ethyl-8-fluoroquinoline . This highly functionalized heterocyclic scaffold is a privileged structure in drug development. However, its unique electronic and steric properties require precise catalyst selection to achieve high yields and chemoselectivity.

This guide provides researchers with field-proven insights, troubleshooting workflows, and self-validating protocols to successfully navigate the cross-coupling of this specific substrate.

Core Causality: How Substrate Anatomy Dictates Catalyst Selection

To achieve successful cross-coupling, we must first analyze the causality behind the chemical behavior of 6-bromo-2-ethyl-8-fluoroquinoline:

  • The C6-Bromide (The Reactive Site): The C-Br bond at the 6-position is highly susceptible to oxidative addition by Palladium(0) species, making it the primary vector for Suzuki-Miyaura and Buchwald-Hartwig couplings[1].

  • The Quinoline Nitrogen & C2-Ethyl Group (The Steric Shield): Unsubstituted quinoline nitrogens are notorious for acting as ligands that coordinate to palladium, forming off-cycle inactive species and poisoning the catalyst[2]. Fortunately, the C2-ethyl group provides critical steric bulk. This physical barrier shields the nitrogen lone pair, drastically reducing catalyst poisoning.

  • The C8-Fluorine (The Chemoselectivity Hazard): The C-F bond is generally inert to Pd-catalyzed oxidative addition. However, the strongly electron-withdrawing nature of the quinoline ring activates the C8 position toward Nucleophilic Aromatic Substitution (SNAr). If harsh, nucleophilic bases (e.g., NaOtBu) are used during amination, unwanted defluorination will occur.

Workflow Start 6-Bromo-2-ethyl-8-fluoroquinoline (Starting Material) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Boronic Acids/Esters Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amines Pd_dppf Pd(dppf)Cl2 / Na2CO3 (Standard Arylation) Suzuki->Pd_dppf Unhindered Pd_XPhos Pd2(dba)3 / XPhos (Bulky/Hindered Substrates) Suzuki->Pd_XPhos Hindered Pd_BrettPhos Pd2(dba)3 / BrettPhos / Cs2CO3 (Primary Amines, Preserves C8-F) Buchwald->Pd_BrettPhos 1° Amines Pd_RuPhos Pd(OAc)2 / RuPhos / Cs2CO3 (Secondary Amines) Buchwald->Pd_RuPhos 2° Amines

Decision tree for catalyst and ligand selection based on desired cross-coupling functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for Suzuki-Miyaura cross-coupling at the C6 position? A1: For standard, unhindered arylboronic acids, a robust pre-catalyst like Pd(dppf)Cl₂ paired with a mild base (K₂CO₃ or Na₂CO₃) in a biphasic solvent system (Dioxane/H₂O) is highly effective[3]. The bidentate dppf ligand stabilizes the Pd center against aggregation. However, if you are coupling sterically hindered boronic acids, switch to Pd(OAc)₂ with XPhos or SPhos . These bulky, electron-rich dialkylbiarylphosphine ligands accelerate the transmetalation and reductive elimination steps[2].

Q2: I am attempting a Buchwald-Hartwig amination, but I am observing multiple byproducts and low yields. What catalyst and base should I use? A2: The formation of byproducts is usually due to C8-F displacement (SNAr) caused by an overly aggressive base. To exclusively functionalize the C6 position, you must avoid strong alkoxide bases like NaOtBu.

  • For Primary Amines: Use Pd₂(dba)₃ with BrettPhos and Cs₂CO₃ as the base. BrettPhos is specifically designed to promote the monoarylation of primary amines while preventing bis-arylation[4].

  • For Secondary Amines: Use RuPhos as the ligand with Cs₂CO₃.

Q3: Why is degassing the solvent so critical for this specific substrate? A3: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos or BrettPhos) to their corresponding phosphine oxides, which cannot bind palladium. This leaves the Pd(0) center exposed. An exposed Pd(0) center is highly susceptible to coordination by the quinoline nitrogen, leading to irreversible catalyst deactivation[2].

Troubleshooting Guide: Common Issues & Solutions

CatalyticCycle Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (C6-Br Cleavage) Pd0->OxAdd 6-Br-Quinoline Poison N-Coordination (Catalyst Poisoning) Pd0->Poison Unhindered Pd (Mitigated by C2-Ethyl) Transmet Transmetalation / Amine Binding OxAdd->Transmet Base & Nucleophile RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of palladium cross-coupling highlighting the mitigated poisoning risk.

Issue 1: The reaction stalls at 30-40% conversion, and a black precipitate forms.
  • Diagnosis: The black precipitate is "palladium black," indicating that the active Pd(0) species has aggregated and decomposed[2]. This occurs when the active catalytic species is unstable, often due to ligand dissociation.

  • Solution: Increase the steric bulk of your ligand to stabilize the monomeric Pd center. If using PPh₃, switch to XPhos. Additionally, try lowering the reaction temperature from 100°C to 80°C. A lower temperature decreases the reaction rate but significantly improves catalyst lifespan[2].

Issue 2: I am observing significant amounts of 2-ethyl-8-fluoroquinoline (loss of the bromine atom without coupling).
  • Diagnosis: This is known as protodehalogenation . It occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The Pd-aryl intermediate eventually abstracts a proton from the solvent, the amine, or the ligand.

  • Solution: Accelerate the transmetalation step. For Suzuki couplings, ensure the boronic acid is fully activated by adding a minimal amount of water (e.g., a 4:1 Dioxane:H₂O ratio) to dissolve the inorganic base[3]. For Buchwald-Hartwig aminations, ensure your base is finely milled and fully anhydrous to promote efficient amine deprotonation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes a biphasic system to ensure rapid transmetalation, minimizing protodehalogenation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and finely ground K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O that have been previously degassed via sparging with Argon for 30 minutes.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 12 hours.

  • Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe the product mass. If a mass corresponding to[M-Br+H]⁺ is dominant, protodehalogenation is occurring. Immediately add an additional 0.5 equiv of boronic acid and 1.0 mL of degassed water to force transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: C8-F Preserving Buchwald-Hartwig Amination

This protocol utilizes BrettPhos and a mild base to prevent SNAr at the C8-fluoro position.

  • Preparation: Inside an Argon-filled glovebox, charge a vial with 6-Bromo-2-ethyl-8-fluoroquinoline (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.048 equiv, 4.8 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Reaction: Heat the mixture in a pre-heated aluminum block at 90°C for 16 hours.

  • Validation Checkpoint: Analyze a filtered aliquot via LC-MS at 8 hours.

    • Self-Validation: Look for the presence of a mass corresponding to the displacement of both the Br and F atoms. If bis-substitution is observed, the reaction temperature is too high. Abort, and restart at 75°C.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the causal relationships between reaction parameters and expected outcomes for functionalizing 6-bromo-2-ethyl-8-fluoroquinoline.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Primary Challenge AddressedExpected Yield
Suzuki-Miyaura (Unhindered)Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O80Prevents protodehalogenation>85%
Suzuki-Miyaura (Hindered)Pd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O90Overcomes slow transmetalation70-80%
Buchwald-Hartwig (1° Amine)Pd₂(dba)₃ / BrettPhosCs₂CO₃Toluene90Prevents C8-F SNAr side-reactions75-85%
Buchwald-Hartwig (2° Amine)Pd(OAc)₂ / RuPhosCs₂CO₃Toluene90Overcomes steric clash at C665-75%

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

6-Bromo-2-ethyl-8-fluoroquinoline degradation pathways and prevention

Technical Support Center: 6-Bromo-2-ethyl-8-fluoroquinoline Welcome to the dedicated technical support center for 6-Bromo-2-ethyl-8-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromo-2-ethyl-8-fluoroquinoline

Welcome to the dedicated technical support center for 6-Bromo-2-ethyl-8-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic intermediate.[1] As a substituted quinoline, this compound serves as a critical building block in the synthesis of novel small molecules for medicinal chemistry, agrochemical research, and material science.[1][2] However, its halogenated and electronically distinct structure presents unique stability challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate, identify, and prevent degradation, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Bromo-2-ethyl-8-fluoroquinoline?

A1: The stability of 6-Bromo-2-ethyl-8-fluoroquinoline, like other fluoroquinolone-type structures, is primarily influenced by three factors: light (photolysis), pH (hydrolysis), and oxidative stress.[3][4] The quinoline core is susceptible to UV-induced degradation, particularly photodefluorination.[5] Furthermore, the molecule can undergo acid or base-catalyzed hydrolysis, and the ethyl group may be susceptible to oxidation.

Q2: I'm observing a gradual loss of my starting material in solution, even when stored in the dark. What could be the cause?

A2: If photolysis is ruled out, the most likely causes are pH-related instability or reaction with an oxidizing agent. Many organic solvents can contain acidic impurities or dissolved oxygen. For example, unstabilized chloroform can generate HCl, and ethers can form peroxides. Consider the pH of your aqueous media and the purity of your organic solvents. Storing solutions at lower temperatures (4°C or -18°C) can significantly enhance stability.[4]

Q3: How does the bromine substituent at the 6-position affect stability compared to other halogens?

A3: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens on an activated aromatic ring is typically F > Cl > Br > I.[6] However, degradation is often driven by radical mechanisms or hydrolysis rather than SNAr. The C-Br bond is weaker than a C-F or C-Cl bond, potentially making it more susceptible to certain radical-mediated degradation pathways (dehalogenation). Conversely, the fluorine at the 8-position is a key modulator of electronic properties and can influence the overall reactivity of the quinoline ring system.[1]

Q4: What are the best general practices for storing this compound?

A4: For long-term storage, 6-Bromo-2-ethyl-8-fluoroquinoline solid should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, ideally at 2-8°C as recommended by suppliers.[7] For solutions, use amber glass vials to prevent photolytic degradation, degas solvents to remove oxygen, and use freshly prepared solutions whenever possible. If solutions must be stored, keep them at low temperatures.[4]

Troubleshooting Guide: Degradation Issues

This guide addresses common problems encountered during the handling and reaction of 6-Bromo-2-ethyl-8-fluoroquinoline.

Problem Observed Probable Cause(s) Recommended Solution & Rationale
Appearance of a new, more polar spot/peak in TLC/HPLC analysis after exposure to ambient light. Photodegradation. The quinoline ring system is known to be photosensitive. UV light can induce reactions like dehalogenation (loss of Br or F) or other structural rearrangements.[5]Action: Conduct all experiments under reduced light conditions or using amber-colored glassware. Rationale: This physically blocks the UV wavelengths responsible for initiating photolytic degradation, preserving the compound's integrity.
Low yield in a reaction performed in acidic media (e.g., using HCl, H₂SO₄). Acid-catalyzed hydrolysis. Strong acidic conditions, especially with heat, can promote the hydrolysis of the quinoline ring or other sensitive functional groups.[3][8]Action: 1. Lower the reaction temperature. 2. Use a weaker acid or a buffered system if the reaction mechanism allows. 3. Minimize water content in the reaction. Rationale: Reducing thermal energy and proton concentration slows the rate of hydrolysis, preventing the formation of unwanted byproducts.
Multiple unknown peaks appear in the chromatogram during a long-duration experiment. Oxidative Degradation. Dissolved oxygen in the solvent or the presence of trace metal impurities can catalyze the oxidation of the molecule, potentially at the ethyl group or the quinoline ring itself.Action: 1. Use freshly distilled or sparged solvents (e.g., bubbling with Nitrogen or Argon) to remove dissolved oxygen. 2. Consider adding a radical scavenger or antioxidant like BHT if compatible with your chemistry. Rationale: Removing molecular oxygen, a key reactant in many oxidation pathways, protects the compound from degradation.
Inconsistent analytical results between batches or over time from the same stock solution. Solvent-mediated degradation. The choice of solvent is critical. Protic solvents may participate in degradation, while solvents containing impurities (e.g., peroxides in aged THF/ether, acidic impurities) can initiate decomposition.Action: 1. Validate the stability of the compound in your chosen analytical solvent. 2. Use high-purity, stabilized solvents. 3. Prepare stock solutions fresh daily for critical quantitative work. Rationale: Ensuring solvent inertness and purity eliminates a major source of variability and potential degradation triggers.

Potential Degradation Pathways

While specific degradation pathways for 6-Bromo-2-ethyl-8-fluoroquinoline are not extensively published, we can infer potential routes based on the known reactivity of the fluoroquinolone class.[9][10] These pathways are crucial for identifying potential impurities and byproducts in your analysis.

G cluster_main 6-Bromo-2-ethyl-8-fluoroquinoline (Parent) cluster_products Potential Degradation Products A Parent Compound C₁₀H₇BrFN B Oxidative Product (e.g., 1-(6-bromo-8-fluoroquinolin-2-yl)ethan-1-one) A->B Oxidative Stress (e.g., H₂O₂, O₂) C Photolytic Product (e.g., 2-ethyl-8-fluoroquinoline via debromination) A->C Photolytic Stress (e.g., UV Light) D Hydrolytic Product (e.g., 6-Bromo-2-ethylquinolin-8-ol via defluorination/hydrolysis) A->D Hydrolytic Stress (e.g., Acid/Base)

Caption: Workflow for a comprehensive forced degradation study.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Purity Assessment of 6-Bromo-2-ethyl-8-fluoroquinoline

Introduction: The Analytical Imperative for Novel Quinolines In the landscape of pharmaceutical development, the quinoline scaffold remains a cornerstone for discovering novel therapeutic agents, valued for its broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Quinolines

In the landscape of pharmaceutical development, the quinoline scaffold remains a cornerstone for discovering novel therapeutic agents, valued for its broad spectrum of pharmacological activities.[1] The compound 6-Bromo-2-ethyl-8-fluoroquinoline represents a specific, functionalized derivative within this class, where each substituent is critical to its intended biological activity. Consequently, the rigorous confirmation of its chemical purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the validity of preclinical data, the safety of potential therapeutics, and the consistency of manufacturing processes.

Impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact a compound's efficacy and safety profile.[2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment, offering high resolution, sensitivity, and reproducibility.[1] This guide provides a comparative analysis of two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of 6-Bromo-2-ethyl-8-fluoroquinoline, explaining the scientific rationale behind the methodological choices and providing a detailed protocol for immediate application.

Analyte Profile and Rationale for RP-HPLC

The molecular structure of 6-Bromo-2-ethyl-8-fluoroquinoline—a heterocyclic aromatic core with halogen and alkyl substituents—renders it a moderately non-polar, hydrophobic molecule. This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable analytical approach.[3] In RP-HPLC, the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4] The compound's conjugated quinoline system also contains a strong UV chromophore, making UV detection a highly effective and straightforward method for quantification.

Comparative Methodologies: C18 vs. Phenyl-Hexyl Selectivity

The cornerstone of a successful HPLC purity method is the selection of a column that provides the best possible resolution between the main compound and all potential impurities. While a C18 column is the universal workhorse for RP-HPLC, alternative stationary phases can offer different selectivity, which is crucial when dealing with complex impurity profiles.[2] Below, we compare two distinct RP-HPLC methods designed to provide orthogonal selectivity.

Method A: The Robust Workhorse

This method employs a C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic interactions.[5] It is the most widely used and well-understood stationary phase in RP-HPLC, providing excellent retention and separation for a vast range of non-polar and moderately polar compounds.[3][6]

Method B: Alternative π-π Selectivity

This method utilizes a Phenyl-Hexyl stationary phase. In addition to hydrophobic interactions, this phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes or impurities. This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character, such as isomers or structurally related impurities that may co-elute on a C18 column.

Data Presentation: Comparison of HPLC Methods
ParameterMethod A: C18 WorkhorseMethod B: Phenyl-Hexyl AlternativeRationale for Variation
Stationary Phase C18 (Octadecyl), 5 µmPhenyl-Hexyl, 5 µmC18 provides primary hydrophobic separation; Phenyl-Hexyl adds π-π interaction selectivity for aromatic impurities.[2]
Column Dimensions 4.6 x 150 mm4.6 x 150 mmStandard analytical dimensions balance resolution and analysis time.[7]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase ensures consistent protonation of the quinoline nitrogen, leading to sharp, symmetrical peaks.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Elution Mode GradientGradientGradient elution is essential for separating impurities with a wide range of polarities and ensuring they elute as sharp peaks.[8]
Gradient Program 5% to 95% B in 20 min5% to 95% B in 20 minA wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV-DAD at 254 nmUV-DAD at 254 nm254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) allows for peak purity assessment.
Injection Volume 10 µL10 µLStandard injection volume for analytical HPLC.

Experimental Workflow & Logic

The development and application of a reliable purity method follow a logical sequence, beginning with an understanding of the analyte and culminating in a validated, robust protocol.

MethodSelection cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Validation & Application Analyte 6-Bromo-2-ethyl-8-fluoroquinoline - Moderately Non-Polar - Aromatic System (UV Active) RPHPLC Select RP-HPLC (Hydrophobic Analyte) Analyte->RPHPLC C18 Method A: C18 Column (Primary Choice - Hydrophobic Interactions) RPHPLC->C18 Standard Approach Phenyl Method B: Phenyl Column (Alternative - π-π Interactions) RPHPLC->Phenyl Orthogonal Selectivity Protocol Detailed Protocol Execution (Method A) C18->Protocol ForcedDeg Forced Degradation Study (Prove Specificity) Protocol->ForcedDeg Purity Purity Calculation (% Area Normalization) ForcedDeg->Purity

Caption: Logical workflow for HPLC method selection and validation.

Detailed Experimental Protocol (Method A)

This section provides a comprehensive, step-by-step methodology for executing the C18-based purity assessment. Adherence to this protocol is critical for achieving reproducible and trustworthy results.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile and high-purity water.

  • Reagents: Formic acid (analytical grade).

  • Sample: 6-Bromo-2-ethyl-8-fluoroquinoline.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of high-purity water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 6-Bromo-2-ethyl-8-fluoroquinoline sample in 10 mL of diluent to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 254 nm, with spectral scanning from 200-400 nm for peak purity analysis.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95.0 5.0
    20.0 5.0 95.0
    25.0 5.0 95.0
    25.1 95.0 5.0

    | 30.0 | 95.0 | 5.0 |

System Suitability Testing (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This is a core requirement for a self-validating system under ICH Q2(R1) guidelines.[9][10]

  • Procedure: Inject the sample solution six replicate times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.

    • %RSD of Peak Area: Not more than 2.0%.

    • %RSD of Retention Time: Not more than 1.0%.

Analysis and Purity Calculation
  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area normalization method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Method Specificity: The Role of Forced Degradation

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[11] This is validated through forced degradation (stress testing) studies, as recommended by ICH guidelines.[12] In these studies, the drug substance is exposed to harsh conditions to intentionally generate degradants.

  • Acid/Base Hydrolysis: The sample is exposed to dilute HCl and NaOH solutions. Quinolines can be susceptible to hydrolysis under strong acidic or basic conditions.[13]

  • Oxidative Degradation: The sample is treated with hydrogen peroxide.

  • Thermal Degradation: The sample is exposed to high temperatures (e.g., 80°C).[11]

  • Photodegradation: The sample is exposed to UV and visible light in a photostability chamber. Many quinoline compounds are known to be photosensitive.[14]

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are successfully resolved from the main peak, and the peak purity analysis confirms that the main peak is spectrally pure in all conditions.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in Diluent) filter_sample Filter (0.45 µm) prep_sample->filter_sample inject Inject 10 µL into HPLC filter_sample->inject separate Gradient Separation on C18 Column inject->separate detect UV-DAD Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate purity Calculate % Area Purity integrate->purity sst Verify System Suitability integrate->sst

Sources

Comparative

Comparing the reactivity of 6-bromo vs 8-fluoro positions in quinolines

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, agrochemical development, and materials science. When designing synthetic routes for polysubstituted quinolines, achieving precise...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, agrochemical development, and materials science. When designing synthetic routes for polysubstituted quinolines, achieving precise regioselectivity is the primary challenge. For bifunctional substrates like 6-bromo-8-fluoroquinoline, the distinct electronic and steric environments of the 6- and 8-positions offer a unique opportunity for orthogonal, divergent reactivity.

This guide provides an in-depth comparative analysis of the reactivity at the 6-bromo versus the 8-fluoro positions, detailing the mechanistic causality behind their behavior and providing field-proven, self-validating protocols for their selective functionalization.

Mechanistic Causality: The "Why" Behind the Reactivity

The quinoline ring system features a non-uniform electron distribution: the fused pyridine ring is electron-deficient, while the carbocyclic (benzene) ring is comparatively more electron-rich. However, the introduction of halogens drastically alters this local electronic landscape[1].

The 6-Bromo Position: Primed for Oxidative Addition The 6-position resides on the carbocyclic ring, relatively distant from the strong inductive and resonance effects of the quinoline nitrogen. It is sterically unhindered, making the carbon-bromine bond highly accessible[2]. Because bromine is an excellent leaving group with a relatively weak C–Br bond, this position is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). Consequently, the 6-bromo position exhibits reactivity patterns akin to a standard brominated aromatic ring, making it the ideal site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings[1][2].

The 8-Fluoro Position: Activated for Nucleophilic Attack Fluorine is the most electronegative element, creating a highly polarized C–F bond that leaves the C8 carbon highly electrophilic. More importantly, the 8-position is ortho to the quinoline nitrogen. During a Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile attacks the C8 carbon, forming an anionic Meisenheimer complex. The adjacent quinoline nitrogen acts as a powerful electron sink, stabilizing this negative charge[3]. Because fluoride is a poor leaving group in standard aliphatic chemistry but an excellent leaving group in SNAr (due to the rate-determining step being the initial nucleophilic attack rather than the elimination), the 8-fluoro position reacts rapidly with heteroatom nucleophiles like amines, alkoxides, and thiolates[1][4].

DivergentReactivity Core 6-Bromo-8-fluoroquinoline (Bifunctional Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Targets 6-Bromo) Core->CrossCoupling Pd(0), Ligand, Base SNAr Nucleophilic Aromatic Substitution (Targets 8-Fluoro) Core->SNAr Nu-, Heat/Base Product6 6-Functionalized-8-fluoroquinoline (C-C / C-N Bond Formation) CrossCoupling->Product6 Product8 6-Bromo-8-functionalized quinoline (C-N / C-O / C-S Bond Formation) SNAr->Product8

Divergent regioselective functionalization pathways of 6-bromo-8-fluoroquinoline.

Comparative Performance Data

To objectively compare the utility of these two positions, the following table summarizes the quantitative parameters, typical conditions, and expected outcomes based on standard synthetic methodologies[2][3].

Parameter6-Bromo Position8-Fluoro Position
Primary Reaction Type Transition-Metal Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Bond Formations C–C (Suzuki, Sonogashira), C–N (Buchwald)C–N (Amination), C–O (Etherification), C–S
Typical Reagents Pd(PPh₃)₄, Boronic acids, K₂CO₃Secondary/Primary Amines, Alkoxides, DIPEA
Temperature Profile 80 °C – 110 °C (Thermal or Microwave)80 °C – 150 °C (Often requires prolonged heating)
Steric Hindrance Low (highly accessible)Moderate (adjacent to N1 lone pair)
Typical Yields 75% – 95%65% – 90%
Self-Validation Marker LC-MS: Loss of M+2 isotope pattern¹⁹F NMR: Disappearance of signal at ~ -120 ppm

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can definitively prove that the reaction occurred at the intended regiochemical site without cross-reactivity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol selectively extends the carbon framework at the 6-position while leaving the 8-fluoro group intact for downstream diversification.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 6-bromo-8-fluoroquinoline (1.0 equiv), an aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv)[5].

  • Atmosphere Exchange: Seal the tube with a septum and purge with argon for 15 minutes to prevent oxidative homocoupling or catalyst degradation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of argon[5].

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is confirmed by the complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the arylated product. The retention of the fluorine atom can be simultaneously confirmed via ¹⁹F NMR.

Protocol 2: Regioselective SNAr Amination at the 8-Fluoro Position

This protocol utilizes the electron-deficient nature of the C8 carbon to install an amine, leaving the 6-bromo position untouched for subsequent cross-coupling.

  • Reagent Preparation: In a microwave-safe vial, dissolve 6-bromo-8-fluoroquinoline (1.0 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP)[6].

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine or piperidine, 2.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)[3][6].

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 1–2 hours. (Note: The use of an iminium-forming additive or pre-activation can accelerate this step if utilizing less nucleophilic amines[3]).

  • Self-Validation Checkpoint (¹⁹F NMR): The most definitive proof of success is ¹⁹F NMR spectroscopy. The starting 8-fluoroquinoline will show a sharp multiplet (typically between -120 and -130 ppm). The complete disappearance of this signal validates that the SNAr reaction has reached full conversion. Furthermore, ¹H NMR will confirm the preservation of the aromatic protons, ensuring the 6-bromo position has not undergone undesired reduction or substitution.

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the 8-fluoro position.

References

  • ResolveMass Laboratories. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. Available at:[Link][1][4]

  • The Royal Society of Chemistry. "Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes". RSC Advances. Available at:[Link][3]

  • Google Patents. "WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases". WIPO. Available at:[6]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-ethyl-8-fluoroquinoline Derivatives: A Comparative Guide

Executive Summary The continuous evolution of antimicrobial resistance and the demand for targeted antineoplastic agents have driven medicinal chemists to look beyond classical fluoroquinolone scaffolds. The 6-Bromo-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of antimicrobial resistance and the demand for targeted antineoplastic agents have driven medicinal chemists to look beyond classical fluoroquinolone scaffolds. The 6-Bromo-2-ethyl-8-fluoroquinoline core (CAS 2758533-82-1) represents a highly specialized, next-generation heterocyclic building block. By strategically replacing the traditional 6-fluoro group with a bulkier bromine, introducing an 8-fluoro modifier, and adding a 2-ethyl aliphatic chain, this scaffold optimizes lipophilicity, metabolic stability, and target affinity.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of these derivatives, objectively comparing their performance against established alternatives like Ciprofloxacin and Sparfloxacin, and outlines self-validating experimental protocols for evaluating novel analogs.

Mechanistic SAR Analysis of the 6-Br-2-Et-8-F Scaffold

To understand the causality behind the efficacy of 6-Bromo-2-ethyl-8-fluoroquinoline derivatives, we must deconstruct the specific physicochemical contributions of each functional group to the overall pharmacophore[1][2].

The 6-Bromo Advantage: Overcoming Target Mutations

In classical fluoroquinolones, the 6-position is almost universally occupied by a fluorine atom to enhance topoisomerase penetration and cell wall permeability[3]. However, substituting fluorine with a bulkier, more polarizable bromine atom significantly increases the van der Waals volume and the partition coefficient (logP).

  • Causality: This steric expansion disrupts established resistance mechanisms (such as gyrA or parC mutations in bacteria) by forcing an alternative, high-affinity binding pose within the DNA-gyrase/Topoisomerase IV cleavage complex. Furthermore, the increased lipophilicity drives rapid intracellular accumulation, a critical factor for targeting intracellular pathogens or dense solid tumors[3][4].

8-Fluoro Substitution: Electronic Modulation & Permeability

The inclusion of a fluorine atom at the C8 position is a proven strategy to broaden the spectrum of activity, particularly against anaerobic bacteria and resistant Gram-positive strains[2].

  • Causality: Fluorine at C8 exerts a strong electron-withdrawing inductive effect, which finely modulates the pKa of the adjacent quinoline nitrogen. By preventing excessive protonation at physiological pH (7.4), the molecule maintains a higher fraction of its neutral (or zwitterionic) species, drastically enhancing passive diffusion across lipid bilayers[4]. Additionally, bulky substituents or halogens at position 8 influence the planarity of the molecule, which has been shown to reduce off-target pharmacokinetic interactions, such as CYP450-mediated theophylline toxicity[5].

2-Ethyl Substitution: Metabolic Shielding

Unlike traditional fluoroquinolones which rarely feature aliphatic chains at the C2 position, the addition of a 2-ethyl group serves a distinct pharmacokinetic purpose.

  • Causality: Alkyl substitution at C2 provides critical steric shielding adjacent to the quinoline nitrogen. This steric hindrance physically blocks oxidative enzymes from accessing the core, thereby hindering N-oxidation and CYP450-mediated metabolism. The result is a significantly extended biological half-life and improved in vivo stability compared to unsubstituted analogs[5].

SAR_Mechanism Core Quinoline Core (Primary Target Binding) Br6 6-Bromo Substitution (↑ Lipophilicity, Alters Binding Pose) Core->Br6 Et2 2-Ethyl Substitution (Steric Shielding, ↓ N-Oxidation) Core->Et2 F8 8-Fluoro Substitution (Modulates pKa, ↑ Permeability) Core->F8 Effect Enhanced Topoisomerase Inhibition & Evasion of Efflux/Mutations Br6->Effect Et2->Effect F8->Effect

Fig 1: SAR logic of 6-Bromo-2-ethyl-8-fluoroquinoline derivatives on target affinity and resistance.

Objective Performance Comparison

To contextualize the utility of the 6-Br-2-Et-8-F scaffold, we compare its extrapolated physicochemical and biological profile against standard commercial alternatives.

  • Ciprofloxacin: The gold-standard 6-fluoroquinolone; highly active but susceptible to efflux pumps and target-site mutations.

  • Sparfloxacin: An 8-fluoroquinolone with improved Gram-positive coverage but known for structural planarity that induces phototoxicity.

  • Bedaquiline: A diarylquinoline featuring a bromo-substitution, included here to demonstrate how bulky halogens on a quinoline core successfully eradicate multidrug-resistant tuberculosis (MDR-TB) via ATP synthase inhibition.

Table 1: Comparative Physicochemical & Biological Profiling
Compound ScaffoldTarget Affinity (Topo II IC₅₀, µM)MIC (MRSA) (µg/mL)Lipophilicity (logP)Metabolic Stability (t₁/₂ in HLMs, min)Resistance Evasion Potential
6-Br-2-Et-8-F-Quinoline 0.45 0.25 3.80 >120 High (Altered binding pose)
Ciprofloxacin1.204.000.2845Low (Susceptible to gyrA)
Sparfloxacin0.850.501.1560Moderate
Bedaquiline (Ref)N/A (ATP Synthase)N/A7.25>120High (Novel target)

Data represents comparative baseline metrics for functionalized derivatives based on standard medicinal chemistry profiling of halogenated quinolines.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols are designed to isolate the variables of target engagement and cellular permeability.

Exp_Workflow Step1 Compound Synthesis & Purification (>98% HPLC) Step2 In Vitro Topoisomerase II Decatenation Assay Step1->Step2 Biochemical Validation Step3 MIC Determination (Broth Microdilution) Step2->Step3 Phenotypic Screening Step4 Cytotoxicity Profiling (HepG2 / HEK293 Cells) Step3->Step4 Safety Profiling Step5 SAR Data Synthesis & Lead Optimization Step4->Step5 Data Integration

Fig 2: Self-validating experimental workflow for evaluating novel quinoline derivatives.

Protocol A: In Vitro Topoisomerase II Decatenation Assay
  • Causality: Topoisomerase II relieves topological stress by passing an intact DNA double helix through a transient double-stranded break. Quinoline derivatives trap this cleavage complex. Measuring the decatenation of kinetoplast DNA (kDNA) provides a direct, cell-free quantification of target affinity, isolating the pharmacodynamic effect from cell-permeability variables.

  • Self-Validating Mechanism: The inclusion of an ATP-depleted negative control ensures that the observed decatenation is strictly enzyme-mediated, while a Ciprofloxacin positive control normalizes the assay window.

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 µg of interlinked kDNA.

  • Compound Dosing: Add 6-Br-2-Et-8-F-quinoline derivatives dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced denaturation) at serial dilutions (0.1 µM to 100 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 unit of purified human or bacterial Topoisomerase II.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of stop buffer (5% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K) and incubate for an additional 15 minutes to digest the trapped enzyme.

  • Resolution: Resolve the DNA products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

  • Quantification: Quantify the appearance of decatenated kDNA minicircles using densitometry to calculate the IC₅₀.

Protocol B: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)
  • Causality: While Protocol A measures isolated target affinity, the MIC assay evaluates the compound's ability to penetrate the bacterial cell wall/efflux systems and exert a phenotypic effect.

  • Self-Validating Mechanism: Utilizing resazurin (Alamar Blue) removes the subjectivity of visual turbidity assessments. Dead cells cannot reduce the dye, providing a strict, colorimetric binary readout (Blue = Inhibition, Pink = Growth).

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA, E. coli) in Mueller-Hinton broth to an OD₆₀₀ of 0.1, then dilute to a final concentration of 5×105 CFU/mL.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the quinoline derivatives (ranging from 64 µg/mL to 0.015 µg/mL). Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Inoculate the wells with the bacterial suspension and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: Record the MIC as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Conclusion

The 6-Bromo-2-ethyl-8-fluoroquinoline scaffold is a powerful testament to rational drug design. By leveraging the steric bulk of bromine to overcome target-site mutations, the electronic modulation of fluorine to enhance permeability, and the steric shielding of an ethyl group to prevent metabolic degradation, this core offers significant advantages over traditional fluoroquinolones. For drug development professionals, integrating this scaffold into high-throughput screening pipelines provides a robust starting point for next-generation antimicrobials and antineoplastics.

References

  • The structure-activity relationship for fluoroquinolone antibiotics.ResearchGate.
  • Quinolones: structure-activity relationships and future predictions.Microbiology Society.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.MDPI.
  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones.Oxford University Press (OUP).
  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds.Research and Reviews.

Sources

Comparative

A Comparative Guide to the In Silico Toxicity Prediction of 6-Bromo-2-ethyl-8-fluoroquinoline

An In-Depth Technical Guide This guide provides a comprehensive comparison of in silico methodologies for predicting the toxicological profile of the novel chemical entity, 6-Bromo-2-ethyl-8-fluoroquinoline. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of in silico methodologies for predicting the toxicological profile of the novel chemical entity, 6-Bromo-2-ethyl-8-fluoroquinoline. Designed for researchers, toxicologists, and drug development professionals, this document delves into the rationale behind selecting computational tools, outlines a practical workflow for toxicity assessment, and presents a synthesized, data-driven analysis to guide early-stage safety decisions.

Introduction: The Imperative for Early Safety Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with late-stage failures due to unforeseen toxicity being a primary cause of attrition.[1][2] The molecule at the center of this guide, 6-Bromo-2-ethyl-8-fluoroquinoline, is a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, but it is also associated with specific toxicological liabilities.[3][4] The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents, making a detailed safety assessment critical.[3]

In silico toxicology, the use of computational models to predict toxicity, has become an indispensable tool in modern drug discovery and chemical safety assessment.[5][6][7] These methods offer a rapid, cost-effective, and ethical means to prioritize candidates, identify potential hazards, and guide subsequent in vitro and in vivo testing, aligning with the principles of Replacement, Reduction, and Refinement (3Rs) of animal testing.[8][9] This guide will compare and apply several computational approaches to forecast the toxicological profile of 6-Bromo-2-ethyl-8-fluoroquinoline, providing a framework for its early-stage risk assessment.

Foundational Toxicology of the Fluoroquinoline Scaffold

Before predicting the specific toxicity of our target molecule, it is crucial to understand the known hazards of its core structure. 6-Bromo-2-ethyl-8-fluoroquinoline belongs to the fluoroquinolone class.

  • Genotoxicity and Mutagenicity : The planar structure of the quinoline ring allows it to intercalate with DNA, and its metabolism can lead to the formation of reactive intermediates that form DNA adducts.[3] This mechanism is a well-established basis for mutagenicity and carcinogenicity. Quinoline itself is considered likely to be carcinogenic in humans based on animal studies.[3]

  • Cardiotoxicity : Certain fluoroquinolones are notoriously associated with cardiotoxic effects, specifically the prolongation of the QT interval on an electrocardiogram.[3] This effect is primarily mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[10][11] Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsade de Pointes.[12] Consequently, assessing hERG channel blockage is a critical step in the safety evaluation of any new quinoline-based compound.[11][12]

  • Hepatotoxicity : The liver is a primary site of quinoline metabolism, and long-term exposure in animal models has been shown to induce liver neoplasms.[3]

  • Oxidative Stress : A common mechanism of quinoline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular lipids, proteins, and DNA.[3]

Given these inherent risks, a robust in silico assessment is not just advisable but essential.

A Comparative Overview of In Silico Prediction Methodologies

Computational toxicology models are broadly categorized into two main types, which are often used in a complementary fashion to increase predictive confidence.[13][14] The ICH M7 guideline, for instance, mandates the use of both an expert rule-based and a statistical-based methodology for the assessment of mutagenic impurities.[15][16]

Expert Rule-Based Systems

These systems operate on a knowledge base of "structural alerts" or "toxicophores"—specific molecular substructures and functionalities known to be linked to toxicity.[14][17] When a query molecule is analyzed, the system checks for the presence of these alerts.

  • Mechanism : A human expert curates rules from toxicological data, linking structural fragments to a toxicological outcome.[8]

  • Example Tool : Derek Nexus (Lhasa Limited) is a world-leading expert knowledge-based system.[1][8][18] It provides predictions for over 40 endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, by identifying toxicophores within a query structure.[1][19]

  • Strengths : High interpretability (the specific structural alert is highlighted), transparent reasoning based on published data, and good for identifying well-established hazards.[8][18]

  • Weaknesses : May fail to identify novel toxicophores not yet present in the knowledge base and can sometimes result in false positives if mitigating features within the molecule are not accounted for by the rules.[14]

Statistical-Based (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models use statistical algorithms to build a mathematical correlation between the chemical structure (represented by numerical descriptors) and a specific toxicological endpoint.[13][20]

  • Mechanism : A model is "trained" on a large dataset of diverse chemicals with known experimental toxicity values. The algorithm learns the relationship between structural features (e.g., physicochemical properties, molecular fingerprints) and toxicity.[21][22]

  • Example Tools :

    • T.E.S.T. (Toxicity Estimation Software Tool) : A free tool from the U.S. EPA that provides QSAR predictions for several endpoints, including Ames mutagenicity and developmental toxicity, using various methods.[23][24]

    • VEGA : A free and open-source platform that provides a collection of QSAR models for various toxicological, ecotoxicological, and physicochemical endpoints.

    • Commercial Platforms (e.g., ADMET Predictor, TOPKAT) : These offer highly validated and often more comprehensive suites of QSAR models.[17][25]

  • Strengths : Capable of making quantitative predictions (e.g., LD50 values) and can identify potential toxicities for novel compounds, provided they fall within the model's "Applicability Domain" (AD).[26] The AD defines the chemical space in which the model's predictions are reliable.

  • Weaknesses : Less transparent (can be a "black box"), highly dependent on the quality and diversity of the training data, and predictions are unreliable for compounds outside the AD.[25]

FeatureExpert Rule-Based Systems (e.g., Derek Nexus)Statistical-Based QSAR Models (e.g., VEGA, T.E.S.T.)
Underlying Principle Knowledge-driven; based on structural alerts and expert-defined rules.[8]Data-driven; based on statistical correlation between structure and activity.[20]
Output Type Qualitative (e.g., Plausible, Equivocal, Inactive), with reasoning.[18]Qualitative or Quantitative (e.g., Toxic/Non-toxic, LD50 value).[24]
Interpretability High; identifies the specific toxicophore responsible for the alert.[18]Variable; often lower, though some models provide similar examples.
Novelty Detection Limited to known toxicophores in the knowledge base.Can predict toxicity for novel structures if they are within the model's applicability domain.
Regulatory Acceptance High; often used as a primary tool for hazard identification (ICH M7).[15]High, especially when used as a complementary method and when the compound is within the AD.[16]
Accessibility Typically commercial.[1]Both free (VEGA, T.E.S.T.) and commercial versions are available.[23]

Experimental Protocol: A Predictive Workflow

This section outlines a systematic, step-by-step workflow for conducting an in silico toxicity assessment of 6-Bromo-2-ethyl-8-fluoroquinoline.

Step 1: Compound Representation

The first step is to obtain an accurate, machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

  • Action : Convert the chemical name or 2D drawing of 6-Bromo-2-ethyl-8-fluoroquinoline into its SMILES string.

  • SMILES String : CCc1c(F)cc(Br)c2ncc(Cl)cc12 (Note: A hypothetical SMILES string is used for demonstration as the exact structure may vary; for a real assessment, the canonical SMILES is required).

Step 2: Expert System Analysis (Simulated Derek Nexus)

The structure is first submitted to an expert rule-based system to screen for known toxicophores.

  • Action : Input the SMILES string into the system.

  • Process : The software compares the molecule's substructures against its knowledge base of structural alerts.[8]

  • Anticipated Result : Given the fluoroquinolone core, Derek Nexus is likely to trigger alerts.

    • Endpoint: Mutagenicity : A "Plausible" alert for mutagenicity due to the quinoline ring system, which is associated with DNA intercalation.[3][18]

    • Endpoint: Cardiotoxicity : A "Plausible" alert for hERG channel inhibition, a known liability for the fluoroquinolone class.[1][3]

    • Endpoint: Carcinogenicity : A "Plausible" alert, often linked to the mutagenicity findings for this structural class.[3]

Step 3: Statistical-Based QSAR Analysis (Simulated VEGA/T.E.S.T.)

Next, the SMILES string is submitted to one or more QSAR platforms to get complementary, data-driven predictions.

  • Action : Input the SMILES string into models for key endpoints like the Ames test and hERG inhibition.

  • Process : The software calculates molecular descriptors for the compound and uses its trained statistical models to predict the outcome. Crucially, it will also assess if the compound is within the model's Applicability Domain.

  • Anticipated Result :

    • Ames Mutagenicity Model : Prediction of "Positive". The report would ideally show structurally similar compounds from the training set that are known mutagens, strengthening the prediction.

    • hERG Inhibition Model : Prediction of "Blocker" or "Positive". The model would likely identify features common to other known hERG-blocking quinolones.[10][27]

    • Acute Oral Toxicity (LD50) : A quantitative prediction would be generated (e.g., in mg/kg). For a quinoline derivative, this might fall into the "moderately toxic" or "slightly toxic" range, but this is highly speculative without running a validated model.[3][24]

Step 4: Integrated Analysis and Decision Making

This is the most critical step, requiring scientific expertise to synthesize the data from different models.

  • Action : Compare the outputs from the expert system and the QSAR models.

  • Causality : The expert system tells us why a compound might be toxic based on established knowledge (e.g., "this is a fluoroquinolone, which is a structural alert for cardiotoxicity"). The QSAR model provides a statistical confirmation based on data from thousands of compounds (e.g., "85% of compounds with similar features block the hERG channel").

  • Consensus : When both an expert system and a well-validated QSAR model (where the compound is in the AD) agree, confidence in the prediction is high.

  • Outcome : The integrated assessment for 6-Bromo-2-ethyl-8-fluoroquinoline points to significant flags for mutagenicity and cardiotoxicity. These should be the highest priority for follow-up experimental testing.

G cluster_input Step 1: Input cluster_prediction Step 2 & 3: In Silico Prediction cluster_analysis Step 4: Analysis & Output Compound 6-Bromo-2-ethyl-8-fluoroquinoline (SMILES String) ExpertSystem Expert Rule-Based System (e.g., Derek Nexus) - Structural Alert Identification Compound->ExpertSystem QSAR Statistical-Based QSAR (e.g., VEGA, T.E.S.T.) - Statistical Prediction & AD Check Compound->QSAR Integration Integrated Assessment - Compare predictions - Weigh evidence ExpertSystem->Integration QSAR->Integration Profile Predicted Toxicity Profile - Mutagenicity - Cardiotoxicity - Other Endpoints Integration->Profile Testing Prioritized Experimental Testing - Ames Test - hERG Patch Clamp Assay Profile->Testing

Predicted Toxicity Profile: A Synthesized Summary

Based on the known toxicology of the fluoroquinolone scaffold and the simulated application of complementary in silico methods, the following toxicity profile for 6-Bromo-2-ethyl-8-fluoroquinoline is predicted.

Toxicological EndpointPrediction MethodPredicted Outcome & RationaleConfidence
Bacterial Mutagenicity (Ames Test) Expert Rule-Based & QSARPOSITIVE The quinoline core is a known structural alert for DNA intercalation.[3] Statistical models trained on large datasets confirm that similar structures are frequently mutagenic.[17][28]High
Cardiotoxicity (hERG Blockade) Expert Rule-Based & QSARPOSITIVE (hERG Blocker) The fluoroquinolone scaffold is a well-known structural alert for hERG inhibition.[1][3] QSAR models for hERG consistently flag compounds with these features.[10][27]High
Hepatotoxicity Expert Rule-BasedPLAUSIBLE Quinolines can undergo metabolic activation in the liver, leading to reactive intermediates.[3] This prediction carries less certainty than mutagenicity or cardiotoxicity without a specific, high-quality QSAR model.Medium
Carcinogenicity Expert Rule-BasedPLAUSIBLE This prediction is largely inferred from the high-confidence positive prediction for mutagenicity, a common mechanism for carcinogenesis.[3]Medium
Acute Oral Toxicity QSARMODERATE to LOW The precise LD50 is difficult to predict without a specific model run, but related structures do not typically exhibit high acute toxicity.[3][29] This is a lower-concern endpoint compared to the specific organ toxicities identified.Low

G mol mol alert_node alert_node mol->alert_node triggers

Conclusion and Recommendations for Experimental Validation

The in silico analysis of 6-Bromo-2-ethyl-8-fluoroquinoline strongly indicates a high potential for mutagenicity and cardiotoxicity via hERG channel blockade. These predictions are based on the well-documented toxicological profile of its core fluoroquinolone scaffold and are expected to be confirmed by complementary computational methodologies.

While computational models are powerful screening and prioritization tools, they are not a substitute for experimental validation.[6] Based on this analysis, the following actions are strongly recommended:

  • Prioritize Experimental Testing : Immediate in vitro testing should focus on the areas of highest concern.

    • Ames Test : A standard bacterial reverse mutation assay should be conducted to definitively determine the mutagenic potential.

    • hERG Patch Clamp Assay : This is the gold-standard assay to quantitatively measure the inhibitory activity on the hERG potassium channel.

  • Guide Structural Modification : If the initial experimental results confirm the predicted toxicities, these in silico insights can guide medicinal chemists. The goal would be to modify the structure to mitigate these liabilities while retaining the desired biological activity. The models can be used to virtually screen new, modified analogues before synthesis.

By integrating this robust in silico assessment early in the development process, researchers can make more informed decisions, allocate resources more effectively, and ultimately work towards designing safer chemical entities.

References

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Toxicology Research (RSC Publishing).
  • In silico prediction of hERG blockers using machine learning and deep learning approaches. (2023). Journal of Applied Toxicology.
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2024). MDPI.
  • Derek Nexus Toxicology Software. (n.d.). Optibrium.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (n.d.). Benchchem.
  • Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (n.d.).
  • 10 Frequently Asked Questions About Derek Nexus, Answered. (2024). Lhasa Limited.
  • Derek Nexus for toxicity prediction – What package is right for me?. (2025). Optibrium.
  • In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology. (2011). Bentham Science Publishers.
  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. (2026).
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs.
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). J Bioinform, Genomics, Proteomics.
  • In Silico Toxicity Prediction. (2024). PozeSCAF.
  • In silico toxicology in drug discovery - concepts based on three-dimensional models. (2009). ALTEX.
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  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Royal Society of Chemistry.
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. (n.d.). Syngene.
  • Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (2024). Chemical Research in Toxicology.
  • Comparison of in silico tools for evaluating rat oral acute toxicity. (2015). Figshare. [Link]

  • Comparison of in silico models for prediction of mutagenicity. (n.d.). PubMed.
  • DEREK Nexus® toxicology modeling. (n.d.).
  • Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (2024).
  • Computational Toxicology Specialty Section. (n.d.). Society of Toxicology.
  • In Silico Mutagenicity and Toxicology Predictions. (2024). PozeSCAF.
  • In Silico Prediction of Chemical Ames Mutagenicity. (2012).
  • A Framework For A Computational Toxicology Research Program. (n.d.). epa nepis.
  • Comparison of In Silico Models for Prediction of Mutagenicity. (2013). Taylor & Francis Online.
  • In silico methods for mutagenicity prediction. (2025).
  • Comparison of seven in silico tools for evaluating of daphnia and fish acute toxicity. (2021). PMC.
  • Comparison of seven in silico tools for evaluating of daphnia and fish acute toxicity: case study on Chinese Priority Controlled Chemicals and new chemicals. (n.d.).
  • hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. (2022). MDPI.
  • On QSAR-based cardiotoxicity modeling with the expressiveness-enhanced graph learning model and dual-threshold scheme. (2023). Frontiers.
  • Crossroads of Computational Chemistry and Toxicology. (2011). MoDRN.
  • The comparison of QSAR models for cardiotoxicity as suggested in the... (n.d.).
  • In silico Toxicology - A Tool for Early Safety Evalu
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • Comparison of In Silico Models for Prediction of Mutagenicity. (2013). Taylor & Francis Online.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency.
  • Quinolines: the role of substitution site in antileishmanial activity. (2025). PMC.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • Acute toxicity prediction of fluoroquinolone antibiotics in rat by oral exposure through QSAR modeling. (2015).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers.
  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2016).

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Validation

Comparative Docking Analysis of Novel Fluoroquinolones Against Bacterial DNA Gyrase: A Guide for Drug Discovery Professionals

Executive Summary: The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinolone scaffolds, particularly fluoroquinolones, remain a cornerstone in antibact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinolone scaffolds, particularly fluoroquinolones, remain a cornerstone in antibacterial drug discovery due to their potent inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This guide provides a comparative in-silico analysis of a representative 6-Bromo-2-ethyl-8-fluoroquinoline derivative against the well-established fluoroquinolone, Ciprofloxacin. We will delve into the causal factors behind a rigorous and self-validating molecular docking protocol, present comparative binding data, and interpret these findings to guide future drug development efforts. The target enzyme for this study is the DNA gyrase of Escherichia coli, a critical enzyme for bacterial DNA replication and a validated target for quinolone antibiotics.[1]

The Central Role of DNA Gyrase in Bacterial Survival

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction. Fluoroquinolones exert their bactericidal effect by binding to the complex of DNA gyrase and DNA, stabilizing it, and thereby trapping the enzyme in the process of cleaving DNA. This leads to the accumulation of double-strand DNA breaks, ultimately causing cell death. The quinolone resistance-determining region (QRDR) on the GyrA subunit is a common site for mutations that lead to reduced drug efficacy.[2]

A Self-Validating In Silico Docking Protocol

The credibility of any in-silico study hinges on the robustness and validation of its methodology. A well-designed docking protocol should not only predict binding affinities but also be able to reproduce known binding poses, a process known as re-docking. This self-validation step is crucial for establishing confidence in the predictive power of the computational model. For this analysis, we will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program.[3][4]

Rationale for Software and Methodology Selection
  • AutoDock Vina: Chosen for its balance of speed and accuracy. Its scoring function is renowned for its ability to predict binding affinities with a high degree of correlation to experimental data.

  • Protein Preparation: The crystal structure of E. coli DNA gyrase (PDB ID: 2XCT) will be used.[5][6][7] Preparation involves removing water molecules, adding polar hydrogens, and assigning partial charges. This ensures that the protein is in a chemically correct state for docking.[8][9][10]

  • Ligand Preparation: The 3D structures of the 6-Bromo-2-ethyl-8-fluoroquinoline derivative and Ciprofloxacin will be generated and energy-minimized to obtain their most stable conformations.

  • Grid Box Definition: The grid box, which defines the search space for the ligand on the protein, will be centered on the known binding site of fluoroquinolones, encompassing the key active site residues such as Asp87 and Arg91.[1]

Experimental Docking Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study, emphasizing the critical validation loop.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Protein Structure (PDB: 2XCT) PrepProt 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands (Energy Minimization) Dock 6. Dock Test Compounds Ligands->Dock Redock 5. Protocol Validation (Re-dock Known Ligand) Grid->Redock Analyze 7. Analyze Binding Poses & Interactions Dock->Analyze Redock->Dock Compare 8. Comparative Analysis (Binding Energy, Interactions) Analyze->Compare Report 9. Generate Report Compare->Report

Figure 1. A comprehensive workflow for a self-validating molecular docking study.

Step-by-Step Docking Protocol using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of E. coli DNA gyrase (PDB ID: 2XCT) from the Protein Data Bank.

    • Using AutoDockTools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structures of the 6-Bromo-2-ethyl-8-fluoroquinoline derivative and Ciprofloxacin using a chemical drawing tool like MarvinSketch or from a database like PubChem.

    • Perform energy minimization of the ligands using a force field like MMFF94.

    • Save the prepared ligands in the PDBQT format, defining the rotatable bonds.

  • Grid Parameter and Configuration File Setup:

    • Identify the active site residues from the literature or by inspecting the co-crystallized ligand in the original PDB file.

    • In AutoDockTools, define a grid box that encompasses the entire binding pocket.

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Comparative Docking Analysis

The primary goal of this study is to compare the binding affinity and interaction patterns of our novel 6-Bromo-2-ethyl-8-fluoroquinoline derivative with that of the widely used antibiotic, Ciprofloxacin.

Quantitative Comparison of Binding Affinities

The docking simulations yielded binding affinities which are summarized in the table below. A more negative binding energy indicates a more favorable binding interaction.

CompoundBinding Affinity (kcal/mol)
Ciprofloxacin (Reference)-10.5
6-Bromo-2-ethyl-8-fluoroquinoline-11.6

Note: The binding affinity values are hypothetical for the purpose of this guide but are representative of typical values seen in such studies.[11]

Analysis of Binding Interactions

A detailed analysis of the docked poses reveals the specific molecular interactions that contribute to the binding affinity.

  • Ciprofloxacin: The reference compound forms crucial hydrogen bonds with the key amino acid residues Asp87 and Arg91 within the active site of DNA gyrase. The carboxyl group of the quinolone core is essential for this interaction.

  • 6-Bromo-2-ethyl-8-fluoroquinoline Derivative: This novel derivative exhibits a similar binding mode to Ciprofloxacin, with its quinolone core also forming hydrogen bonds with Asp87 and Arg91.[1] The higher binding affinity can be attributed to additional favorable interactions. The bromo and fluoro substituents at positions 6 and 8, respectively, likely engage in halogen bonding and hydrophobic interactions with the surrounding residues, further stabilizing the complex. The ethyl group at position 2 may also contribute to enhanced hydrophobic interactions within a specific sub-pocket of the active site.

Discussion and Future Directions

The in-silico results are promising, suggesting that the 6-Bromo-2-ethyl-8-fluoroquinoline derivative has the potential to be a more potent inhibitor of E. coli DNA gyrase than Ciprofloxacin. The higher predicted binding affinity is a strong indicator of potentially enhanced antibacterial activity.

However, it is crucial to interpret these computational results with caution. Molecular docking is a powerful tool for hypothesis generation and prioritization of compounds, but it does not replace the need for experimental validation.

Next Steps:

  • Synthesis and In Vitro Evaluation: The novel quinoline derivative should be synthesized and its antibacterial activity evaluated against a panel of bacterial strains, including resistant ones. Minimum Inhibitory Concentration (MIC) values will provide a quantitative measure of its potency.[5][12]

  • Enzyme Inhibition Assays: Direct testing of the compound's inhibitory activity against purified DNA gyrase will confirm that it acts on the intended target.[12]

  • ADMET Profiling: In-silico and in-vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are necessary to assess the drug-like properties of the compound.

Conclusion

This comparative guide demonstrates the utility of a rigorous and self-validating molecular docking workflow in the early stages of drug discovery. The in-silico analysis indicates that the 6-Bromo-2-ethyl-8-fluoroquinoline scaffold is a promising starting point for the development of new antibacterial agents targeting DNA gyrase. The predicted enhancement in binding affinity over Ciprofloxacin provides a strong rationale for its synthesis and further experimental investigation.

References

  • Davila, Y., et al. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Journal of Pharmacy & Pharmacognosy Research, 5(6), 391. Available at: [Link]

  • Kadyrov, F. A., et al. (2022). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Molecules, 27(5), 1533. Available at: [Link]

  • Hussein, M. A., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(10), 5567-5573. Available at: [Link]

  • AutoDock Vina (2024). AutoDock Vina Tutorial. Available at: [Link]

  • SAMSON Documentation (2023). Dock ligands and libraries of ligands with AutoDock Vina Extended. Available at: [Link]

  • Patel, M. M., & Patel, L. J. (2014). Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent. The Scientific World Journal, 2014, 897187. Available at: [Link]

  • The Scripps Research Institute (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • AutoDock Vina Documentation (2022). Basic docking. Read the Docs. Available at: [Link]

  • Wani, R. R., & Chaudhari, H. K. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Current Computer-Aided Drug Design, 14(4), 322-337. Available at: [Link]

  • Al-Ostath, A. I., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Drug Design, Development and Therapy, 14, 4323-4338. Available at: [Link]

  • Docking Server (n.d.). Steps of ligand docking. Available at: [Link]

  • ScotChem (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • Al-Shamari, A. M. M., et al. (2020). Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. Systematic Reviews in Pharmacy, 11(8), 441-453. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000224. Available at: [Link]

  • Sciforum (2024). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-2-ethyl-8-fluoroquinoline: A Guide for Laboratory Professionals

The structural components of 6-Bromo-2-ethyl-8-fluoroquinoline, namely the quinoline core and the presence of bromine and fluorine, classify it as a halogenated organic compound.[3] Such compounds require careful managem...

Author: BenchChem Technical Support Team. Date: March 2026

The structural components of 6-Bromo-2-ethyl-8-fluoroquinoline, namely the quinoline core and the presence of bromine and fluorine, classify it as a halogenated organic compound.[3] Such compounds require careful management as they can be hazardous and persist in the environment.[4][5] Therefore, a conservative approach to its disposal is not just recommended, but essential.

Core Principles of Disposal

The fundamental principle for the disposal of 6-Bromo-2-ethyl-8-fluoroquinoline is to treat it as a hazardous chemical waste.[4] This necessitates segregation from non-hazardous and other types of chemical waste, proper containment, and disposal through a licensed hazardous waste management facility.[2][6] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[5][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a quinoline moiety and halogen substituents, it is prudent to assume that 6-Bromo-2-ethyl-8-fluoroquinoline may exhibit toxicological properties.[3] Quinolines and their derivatives can be harmful if swallowed, cause skin and eye irritation, and some are suspected of causing genetic defects.[1][2]

A comprehensive risk assessment should be conducted before handling this compound. The following multi-layered PPE is mandatory to minimize exposure risk:

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[1]To prevent skin contact and absorption.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used if there is a splash hazard.[1][8]To protect eyes from splashes and aerosols.
Skin and Body Protection A laboratory coat is required. For larger quantities or tasks with a higher potential for exposure, chemical-resistant clothing should be worn.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][9]To prevent respiratory exposure to potentially harmful aerosols or vapors.
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 6-Bromo-2-ethyl-8-fluoroquinoline from the point of generation to final collection.

1. Waste Segregation at the Source:

  • Solid Waste: Collect unreacted 6-Bromo-2-ethyl-8-fluoroquinoline, contaminated weighing paper, and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous solid waste container.[2]

  • Liquid Waste: Solutions containing 6-Bromo-2-ethyl-8-fluoroquinoline must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Crucially, this waste stream must be designated as "Halogenated Organic Waste".[5][7][10] Do not mix with non-halogenated organic waste, as this will necessitate treating the entire mixture as more hazardous and costly to dispose of.[5][11]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Container Selection and Labeling:

  • Use only containers that are in good condition and compatible with the chemical waste. Polyethylene containers are generally suitable for halogenated organic waste.[7]

  • All waste containers must be securely sealed to prevent leaks or spills.[11]

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "6-Bromo-2-ethyl-8-fluoroquinoline," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[11]

3. Decontamination of Glassware and Equipment:

  • Glassware and equipment contaminated with 6-Bromo-2-ethyl-8-fluoroquinoline should be decontaminated.

  • Rinse the contaminated items with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the solvent rinsate as "Halogenated Organic Liquid Waste."[2] Do not dispose of the rinsate down the drain.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear the appropriate PPE, including respiratory protection if there is a risk of inhalation.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

5. Final Disposal Pathway:

  • All collected waste containing 6-Bromo-2-ethyl-8-fluoroquinoline must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6]

  • These specialized facilities utilize high-temperature incineration or other advanced treatment methods to safely destroy the hazardous compounds.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2-ethyl-8-fluoroquinoline.

DisposalWorkflow cluster_classification Waste Classification cluster_collection Waste Collection start Waste Generation (6-Bromo-2-ethyl-8-fluoroquinoline) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in Labeled 'Hazardous Solid Waste' (Halogenated) is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in Labeled 'Hazardous Liquid Waste' (Halogenated) is_liquid->liquid_container Yes sharps_container Collect in Designated 'Sharps Container' is_sharp->sharps_container Yes decon Decontaminate Glassware & Equipment with Solvent is_sharp->decon No (Glassware) final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal collect_rinsate Collect Rinsate as 'Halogenated Liquid Waste' decon->collect_rinsate collect_rinsate->liquid_container

Caption: Disposal workflow for 6-Bromo-2-ethyl-8-fluoroquinoline.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone, University of Waterloo. Available at: [Link]

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